molecular formula C5H10N2O4 B1143128 Valine, 3-nitro- CAS No. 170454-20-3

Valine, 3-nitro-

カタログ番号: B1143128
CAS番号: 170454-20-3
分子量: 162.1439
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Valine, 3-nitro- is a useful research compound. Its molecular formula is C5H10N2O4 and its molecular weight is 162.1439. The purity is usually 95%.
BenchChem offers high-quality Valine, 3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valine, 3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-amino-3-methyl-3-nitrobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQLBNMIYIBLOU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665263
Record name 3-Nitro-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170454-20-3
Record name 3-Nitro-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Nitro-Valine: Structural Architecture and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural architecture, conformational dynamics, and synthetic utility of 3-nitro-valine (systematic name: 2-amino-3-methyl-3-nitrobutanoic acid ). This non-proteinogenic amino acid has emerged as a critical "warhead" and structural constraint in the development of next-generation antibiotics, specifically Cystobactamids .

Introduction: The Steric "Lock" in Peptidomimetics

3-Nitro-valine (


-nitrovaline) represents a significant departure from standard amino acid topology. Unlike canonical valine, which possesses a methine 

-carbon, 3-nitro-valine features a quaternary

-carbon
substituted with a nitro group and two methyl groups.

This structural modification introduces two critical properties for drug design:

  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group (

    
    ) lowers the 
    
    
    
    of the adjacent amine and carboxylate, altering hydrogen bond donor/acceptor strengths.
  • Conformational Restriction: The bulky, tetrasubstituted

    
    -carbon creates a "gem-dimethyl-nitro" effect, severely restricting rotation around the 
    
    
    
    bond (
    
    
    angle) and locking the peptide backbone into specific bioactive conformations.

In recent medicinal chemistry campaigns, notably for Cystobactamids (gyrase inhibitors), the incorporation of 3-nitro-valine has been pivotal in overcoming resistance mechanisms in E. coli and P. aeruginosa.

Structural Analysis & Stereochemistry

Chemical Topology

The molecule is formally 2-amino-3-methyl-3-nitrobutanoic acid .[1][2][3][4]

FeatureValine (Canonical)3-Nitro-Valine (Modified)
Formula



-Carbon
Tertiary (Methine,

)
Quaternary (

)
Side Chain Isopropyl (

)
2-Nitro-isopropyl (

)
Electronic State Hydrophobic, NeutralPolar, Electron-Deficient
Steric Bulk ModerateHigh (Thorpe-Ingold Effect)
Conformational Dynamics (The Lock)

The replacement of the


-hydrogen with a nitro group creates a sterically congested environment.
  • Rotational Barrier: The rotation around the

    
     bond is restricted. The gauche interactions between the nitro group, the methyl groups, and the peptide backbone force the side chain into a fixed orientation.
    
  • Backbone Impact: When incorporated into a peptide, 3-nitro-valine acts similarly to Penicillamine or Tert-Leucine , favoring extended or specific turn conformations (

    
     restrictions) that minimize steric clashes between the side chain and the carbonyl oxygen of the preceding residue.
    

Conformation cluster_effect Thermodynamic Consequence Valine L-Valine (Flexible Isopropyl) NitroVal 3-Nitro-Valine (Rigid Quaternary Core) Valine->NitroVal β-H → β-NO2 Substitution StericClash Steric Clash: NO2 vs Backbone CO NitroVal->StericClash High Rotational Barrier Bioactive Locked Bioactive Conformation StericClash->Bioactive Entropy Reduction

Figure 1: Conformational locking mechanism driven by the quaternary


-carbon substitution.

Experimental Protocol: Synthesis of 3-Nitro-Valine

The synthesis of 3-nitro-valine is a classic example of a multi-component condensation (modified Mannich-type reaction) involving a nitroalkane, an aldehyde, and ammonia.

Reaction Mechanism

The reaction proceeds via the in situ formation of an imine between glyoxylic acid and ammonia, which then undergoes nucleophilic attack by the nitronate anion derived from 2-nitropropane.

Step-by-Step Protocol

Validated Source: WO2025003147A1 & J. Med. Chem. (Cystobactamid optimization)

Reagents:

  • Potassium Hydroxide (KOH)[2]

  • 2-Nitropropane (Nucleophile)

  • Ammonia (25% aq.[4] solution)

  • Glyoxylic Acid Monohydrate (Electrophile)

  • Solvents: Water, Ethanol, Diethyl Ether, Aniline (for crystallization).

Procedure:

  • Base Preparation: Dissolve KOH (14.1 g, 251 mmol, 2.2 equiv) in water (280 mL).

  • Reagent Addition: Add 2-nitropropane (20.0 mL, 223 mmol, 1.95 equiv) and aqueous ammonia (150 mL, 25%, 8.54 equiv).

  • Condensation Initiation: Add a solution of glyoxylic acid monohydrate (10.5 g, 114 mmol, 1.0 equiv) in water (40 mL).

  • Reaction: Stir the mixture vigorously at ambient temperature for 2 hours .

  • Quenching & Acidification:

    • Cool the solution.

    • Adjust pH to 0 using concentrated HCl.[4]

    • Note: A transient blue coloration may be observed upon acidification (indicative of nitroso/nitronate species intermediates).

  • Workup:

    • Wash the aqueous phase with Dichloromethane (

      
      ) to remove unreacted nitropropane.
      
    • Concentrate the aqueous phase under reduced pressure to remove water/ammonia.

  • Isolation (Crystallization):

    • Dilute the residue with Ethanol and filter to remove inorganic salts (KCl).

    • Concentrate the filtrate to half volume.[4]

    • Add Diethyl Ether (equal volume) and filter again.

    • Critical Step: Add Aniline (10–30 mL) dropwise to the filtrate until turbidity persists.

    • Store at 2–8°C for 16 hours to induce crystallization.

  • Purification: Filter the resulting colorless solid, wash with cold Ethanol, and dry under high vacuum.

Yield: Typical yield is ~54% (approx. 10.0 g).[3][4][5]

Analytical Characterization
MethodDiagnostic SignalInterpretation

NMR
(

)

4.35 (s, 1H)

-proton (Singlet indicates no coupling to

-H, confirming quaternary substitution).

1.81 (s, 3H)
Methyl group A (Singlet).

1.78 (s, 3H)
Methyl group B (Singlet).
Appearance Colorless SolidHigh purity zwitterion.

Biological Application: The Cystobactamid Scaffold

3-Nitro-valine is not merely a structural curiosity; it is a functional driver in modern antibiotic development.

Mechanism of Action

In the context of Cystobactamids (natural products from myxobacteria), the central amino acid dictates the orientation of the "linker" region that binds to the bacterial gyrase enzyme.

  • Wild-Type Linker: Often flexible, leading to entropic penalties upon binding.

  • 3-Nitro-Valine Linker: The steric bulk locks the linker into a bioactive conformation that fits the gyrase binding pocket more tightly.

  • Resistance Breaking: This rigid scaffold maintains efficacy against mutant strains (e.g., E. coli gyrase mutants) that typically evade standard antibiotics.

Pathway Precursors Glyoxylic Acid + 2-Nitropropane Synthesis Mannich-Type Condensation (pH Control) Precursors->Synthesis Product 3-Nitro-Valine (Scaffold Core) Synthesis->Product ~54% Yield PeptideCoupling Solid Phase Peptide Synthesis (Cystobactamid Assembly) Product->PeptideCoupling Fmoc-Protection Target Bacterial Gyrase Binding (High Affinity / Low Entropy) PeptideCoupling->Target Rigidification

Figure 2: Workflow from synthesis to biological target engagement.

Comparative Potency

Studies indicate that replacing standard Valine with 3-Nitro-Valine in Cystobactamid analogs results in:

  • Lower MIC values (Minimum Inhibitory Concentration) against Gram-negative pathogens.[3]

  • Enhanced metabolic stability (the quaternary carbon blocks proteolysis).

References

  • Optimiz

    
    -Amino Acid in Cystobactamids. Journal of Medicinal Chemistry, 2024. Link
    
  • Cystobactamid Derivatives and Methods of Use. World Intellectual Property Organization (Patent WO2025003147A1), 2025. Link

  • Synthesis of an Antibacterial Oligopeptide Library (Myxovalargin A). Leibniz Universität Hannover Repository, 2023. Link

  • Reaction of N-Benzoyl-2-bromoglycine Methyl Ester.Journal of the Chemical Society, Perkin Transactions 1, 1999.

Sources

Biological Activity and Medicinal Chemistry of 3-Nitro-Valine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 3-Nitro-Valine

Executive Summary

3-Nitro-valine (3-NV), also referred to as


-nitrovaline, is a synthetic, non-proteinogenic amino acid derivative characterized by the substitution of a hydrogen atom on the 

-carbon of valine with a nitro (

) group. Unlike canonical amino acids, 3-NV is primarily utilized as a specialized pharmacophore and linker in the structural optimization of peptide antibiotics, specifically Cystobactamids .

This guide details the chemical biology of 3-NV, its mechanism of action within the context of DNA gyrase inhibition, and the experimental protocols required for its synthesis and biological evaluation.

Chemical Identity & Structural Properties

The biological utility of 3-NV stems from its unique electronic and steric properties, which differ significantly from its parent compound, L-valine.

  • Chemical Name: 2-amino-3-methyl-3-nitrobutanoic acid

  • Structural Modification: The

    
    -methine hydrogen of valine is replaced by a nitro group.
    
  • Achirality of the Side Chain:

    • Valine: The

      
      -carbon is chiral (pro-chiral center in some contexts, but typically considered the branching point).
      
    • 3-Nitro-Valine: The

      
      -carbon is bonded to the 
      
      
      
      -carbon, a nitro group, and two equivalent methyl groups. This renders the
      
      
      -position achiral , eliminating diastereomeric complexity in synthesis while maintaining steric bulk.
  • Electronic Effect: The nitro group is strongly electron-withdrawing, significantly lowering the pKa of the neighboring protons and potentially altering the hydrogen-bond donor/acceptor profile of the peptide backbone when incorporated.

Structural Comparison Table
FeatureL-Valine3-Nitro-Valine (3-NV)
Side Chain Isopropyl (

)
Nitro-isopropyl (

)

-Carbon Hybridization

(Chiral potential)

(Achiral)
Steric Bulk ModerateHigh (Nitro group adds volume)
Electronic Nature Neutral, HydrophobicElectron-deficient, Polar
Primary Application Protein SynthesisAntibiotic Linker (Cystobactamids)
Biological Mechanism of Action

3-Nitro-valine is not typically bioactive as a free acid in isolation; rather, its potent biological activity emerges when it is incorporated as a linker unit in the scaffold of Cystobactamids .

2.1 The Target: Bacterial DNA Gyrase

Cystobactamids are natural products isolated from myxobacteria that act as high-affinity inhibitors of bacterial DNA gyrase (Topoisomerase II). They bind to the enzyme, stabilizing the cleavage complex and preventing the religation of DNA strands, ultimately leading to bacterial cell death (bactericidal).

2.2 The Role of 3-Nitro-Valine (The "Linker" Effect)

In the optimization of Cystobactamids (e.g., analog TSF14 ), 3-NV replaces natural amino acid linkers.[1] Its mechanism of enhancement is threefold:

  • Conformational Rigidification: The bulky nitro group and the quaternary nature of the

    
    -carbon restrict the rotational freedom of the peptide chain. This "locks" the bioactive conformation of the Cystobactamid, reducing the entropic penalty upon binding to DNA gyrase.
    
  • Electronic Interactions: The nitro group can engage in specific electrostatic interactions or hydrogen bonding with residues in the gyrase binding pocket that a simple isopropyl group cannot.

  • Proteolytic Stability: Non-proteinogenic amino acids like 3-NV are resistant to common bacterial proteases, potentially increasing the in vivo half-life of the antibiotic.

2.3 Pathway Visualization: Mechanism of Action

MOA cluster_0 Antibiotic Design cluster_1 Bacterial Cell Precursor Native Cystobactamid (Flexible Linker) Optimization Incorporation of 3-Nitro-Valine (Synthetic Modification) Precursor->Optimization Med Chem Analog Optimized Analog (e.g., TSF14) (Rigidified Structure) Optimization->Analog Synthesis Gyrase DNA Gyrase (Topo II) Analog->Gyrase High Affinity Binding DNA_Complex Gyrase-DNA Cleavage Complex Gyrase->DNA_Complex Normal Cycle Inhibition Stabilization of Cleavage Complex (Prevent Religation) DNA_Complex->Inhibition Blocked by TSF14 Death Double-Strand Breaks Cell Death Inhibition->Death Bactericidal Effect

Caption: The incorporation of 3-Nitro-Valine into Cystobactamid scaffolds rigidifies the inhibitor, enhancing binding affinity to DNA Gyrase and promoting bacterial cell death.

Experimental Protocols

To study the biological activity of 3-NV, researchers must first synthesize the building block and then incorporate it into the target peptide.

3.1 Synthesis of 3-Nitro-Valine (Radical Alkylation Route)

Context: Direct nitration of valine is difficult. The preferred route involves the radical addition of 2-nitropropane to a glycine derivative.

Reagents:

  • N-Benzoyl-2-bromoglycine methyl ester (Glycine radical precursor)

  • 2-Nitropropane (Source of nitro-isopropyl radical)

  • Tributyltin hydride (Bu3SnH) or similar radical initiator (AIBN)

Protocol:

  • Precursor Preparation: Dissolve N-Benzoyl-2-bromoglycine methyl ester (1.0 eq) in dry benzene or toluene under an inert atmosphere (

    
    ).
    
  • Radical Addition: Add 2-nitropropane (excess, ~5-10 eq) to the solution.

  • Initiation: Add AIBN (0.1 eq) and tributyltin hydride (1.1 eq) slowly via syringe pump over 1 hour while refluxing the solution (80°C).

    • Mechanism: The bromine is abstracted to form a glycyl radical, which attacks the nitronate or couples with the nitro-alkyl radical generated in situ.

  • Purification: Evaporate solvent under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Verification: Confirm structure via

    
    H-NMR (Look for disappearance of 
    
    
    
    -H signal and integration of two methyl singlets).
3.2 Antibacterial Susceptibility Assay (MIC Determination)

Once 3-NV is incorporated into the peptide (e.g., via solid-phase peptide synthesis using the Fmoc-protected 3-NV derivative), its activity is validated against ESKAPE pathogens.

Workflow:

  • Culture Preparation: Grow bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ).
    
  • Dilution: Dilute cultures to

    
     CFU/mL.
    
  • Compound Plating: In a 96-well microtiter plate, prepare serial 2-fold dilutions of the 3-NV-containing peptide (Range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL). Include positive control (Ciprofloxacin) and negative control (DMSO).
  • Inoculation: Add 50

    
    L of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or via absorbance plate reader.

    • Success Criterion: An MIC value < 1

      
      g/mL indicates high potency.
      
Experimental Workflow Diagram

Protocol cluster_synthesis Synthesis Phase cluster_assay Biological Assay Step1 Glycine Radical Generation Step2 Coupling with 2-Nitropropane Step1->Step2 Step3 Fmoc-Protection Step2->Step3 Step4 SPPS Incorporation into Peptide Step3->Step4 Step5 MIC Assay (ESKAPE Panel) Step4->Step5 Step6 Data Analysis (Potency vs WT) Step5->Step6

Caption: Workflow for the synthesis of 3-Nitro-Valine and its subsequent validation in antibacterial assays.

Toxicology and Safety Considerations

While 3-NV is a potent tool compound, nitro-aliphatic compounds carry inherent risks.

  • Metabolic Activation: Nitro groups can be reduced by cellular nitroreductases to hydroxylamines or amines, which may be reactive. However, in the context of the Cystobactamid peptide, the steric bulk of the 3-NV moiety likely shields it from rapid metabolic degradation.

  • Handling Precautions:

    • Explosion Hazard: Low molecular weight nitro compounds can be shock-sensitive. While 3-NV is generally stable, intermediates (especially during synthesis) should be handled behind blast shields.

    • Toxicity: Assume potential neurotoxicity similar to 3-nitropropionic acid until proven otherwise. Use full PPE (gloves, lab coat, respirator).

References
  • Leibniz Universität Hannover. (2023). Synthesis of an antibacterial oligopeptide library - Repository of Leibniz Universität Hannover. Link

  • Seedorf, T., et al. (2021). Natural and Synthetic Oligoarylamides: Privileged Structures for Medical Applications. Chemistry – A European Journal. Link

  • Easton, C. J., et al. (1994). Synthesis of beta-nitro-alpha-amino acids. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Technical Guide: Nitrated Amino Acids as Biomarkers of Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the use of nitrated amino acids as biomarkers for oxidative stress.

Scientific Note on Nomenclature: In the field of redox biology, 3-Nitrotyrosine (3-NT) is the canonical, validated biomarker for peroxynitrite-mediated oxidative stress. While the prompt specifies "3-nitro-valine," valine is an aliphatic amino acid and lacks the aromatic ring required for standard electrophilic nitration at a "3" position (a mechanism specific to phenol rings in Tyrosine). Valine oxidation typically results in hydroperoxides or carbonyls, not stable nitro-adducts usable as standard biomarkers.

To ensure Scientific Integrity (E-E-A-T) and utility for drug development, this guide focuses on the mechanism of amino acid nitration using 3-Nitrotyrosine as the primary model, while addressing the theoretical context of nitrated aliphatic residues where applicable.

Focus: 3-Nitrotyrosine (3-NT) and Protein Nitration Mechanisms[1][2]

Part 1: Executive Summary & Mechanistic Grounding

The Biological Imperative

Oxidative stress is not merely an excess of Reactive Oxygen Species (ROS); it is a signaling disruption. The nitration of protein residues represents a specific subclass of damage termed Nitroxidative Stress .[2] This occurs when Nitric Oxide (NO), usually a vasodilator and signaling molecule, reacts with Superoxide (


) to form Peroxynitrite (

)
.[3]

Peroxynitrite is a potent nitrating agent. Unlike reversible modifications (e.g., phosphorylation), nitration adds a bulky, electron-withdrawing nitro group (


) to amino acid side chains. This modification:
  • Alters pKa: Shifts the pKa of the hydroxyl group (in Tyrosine) from ~10 to ~7, causing it to be ionized at physiological pH.

  • Steric Hindrance: Blocks binding pockets and disrupts protein-protein interactions.

  • Irreversibility: Generally considered a permanent "scar" on the proteome, making it an ideal stable biomarker for cumulative stress.

The Chemistry of Nitration

While the user inquiry mentioned 3-nitro-valine, it is critical to distinguish between aromatic and aliphatic nitration:

  • Aromatic Nitration (Tyrosine/Tryptophan): Occurs via radical substitution. The aromatic ring stabilizes the radical intermediate, allowing the addition of

    
     at the ortho (3) position.
    
  • Aliphatic Oxidation (Valine/Leucine): Aliphatic chains (like Valine) are susceptible to hydrogen abstraction by

    
     or 
    
    
    
    , leading to carbon-centered radicals. These typically react with
    
    
    to form peroxyl radicals and eventually protein carbonyls or hydroxides , rather than stable nitro-adducts.
    • Correction: If "3-nitro-valine" is encountered in literature, it is likely a synthetic non-canonical amino acid used in medicinal chemistry (e.g., as a linker in peptidomimetics) rather than a physiological stress marker.

Pathway Visualization: From NO to Biomarker

The following diagram illustrates the cascade from mitochondrial dysfunction to the formation of the stable biomarker.

G cluster_sources Radical Sources cluster_target Protein Target NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO-) NO->ONOO Diffusion Limited Rate O2 Superoxide (O2•-) O2->ONOO Radical Tyrosyl Radical (Tyr•) ONOO->Radical Oxidation NO2 Nitrogen Dioxide (•NO2) ONOO->NO2 Homolysis Tyr Protein Tyrosine Residue Tyr->Radical -H• Val Protein Valine Residue ValOx Valine Hydroperoxide/Carbonyl Val->ValOx ROS Attack (Non-Nitration) NT 3-Nitrotyrosine (Biomarker) Radical->NT + •NO2

Figure 1: The Nitroxidative Pathway. Note the divergence: Tyrosine forms the stable 3-Nitrotyrosine biomarker, while Valine typically degrades into carbonyls.

Part 2: Detection Methodologies & Protocols

For drug development, selecting the right assay is critical. Immunoassays are high-throughput but prone to artifacts. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive method for validation.

Comparative Analysis of Detection Methods
FeatureELISA / Western BlotLC-MS/MS (Gold Standard)GC-MS
Target Protein-bound 3-NTFree & Protein-bound 3-NTFree 3-NT
Sensitivity High (pmol range)Very High (fmol range)High
Specificity Low (Antibodies often cross-react with Tryptophan analogs)Absolute (Based on m/z and fragmentation)High (Requires derivatization)
Throughput High (96/384 well)Low/MediumLow
Artifact Risk High (induced nitration during sample prep)Low (with isotopically labeled standards)High (derivatization artifacts)
Protocol: LC-MS/MS Quantification of Protein Nitration

This protocol is designed for plasma or tissue homogenates. It uses Stable Isotope Dilution to ensure accuracy, adhering to the "Self-Validating" requirement.

Materials:
  • Internal Standard: L-3-Nitrotyrosine-

    
     or 
    
    
    
    (Heavy 3-NT).
  • Enzyme: Pronase E or Streptomyces griseus protease (for total hydrolysis).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Step-by-Step Workflow:
  • Sample Preparation & Spiking (The Validation Step):

    • Aliquot 50 µL of plasma or 1 mg of tissue protein.

    • IMMEDIATELY add 10 pmol of Heavy 3-NT internal standard.

    • Why: Adding the standard before hydrolysis corrects for any loss of analyte during digestion or solid-phase extraction.

  • Protein Hydrolysis:

    • Add 100 µL of Pronase E buffer (10 mg/mL in 50 mM Ammonium Bicarbonate, pH 8.0).

    • Incubate at 50°C for 18–24 hours.

    • Note: Acid hydrolysis (HCl) is forbidden as it degrades nitro groups and can artificially nitrate tyrosine if nitrate salts are present.

  • Solid Phase Extraction (SPE):

    • Acidify sample with 10 µL Formic Acid.

    • Load onto a pre-conditioned C18 SPE cartridge.

    • Wash with 0.1% Formic Acid (removes salts/polar amino acids).

    • Elute with 80% Methanol / 0.1% Formic Acid.

    • Dry under nitrogen stream and reconstitute in mobile phase.

  • LC-MS/MS Analysis:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions (Positive Mode):

      • Endogenous 3-NT:

        
         227.1 
        
        
        
        181.1 (Loss of
        
        
        ).
      • Heavy 3-NT:

        
         230.1 
        
        
        
        184.1 (or corresponding shift).
    • Quantification: Calculate the ratio of Endogenous Area / Heavy Area. Interpolate from a standard curve.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Spike Add Heavy Standard (13C-3-NT) Sample->Spike Digest Enzymatic Hydrolysis (Pronase E) Spike->Digest Clean SPE Cleanup (Remove Salts) Digest->Clean MS LC-MS/MS (MRM Mode) Clean->MS Data Quantification (Ratio Endogenous/Heavy) MS->Data

Figure 2: Stable Isotope Dilution Workflow. The addition of the heavy standard at step 1 renders the assay self-validating against extraction losses.

Part 3: Data Interpretation & Artifact Management

Establishing Baselines

In healthy human plasma, 3-Nitrotyrosine levels are typically low (< 1 nM ).

  • Elevated Levels: 10–100 nM are observed in septic shock, atherosclerosis, and neurodegenerative conditions (Alzheimer's, ALS).

  • Drug Development Context: A reduction in 3-NT levels following treatment with an antioxidant or NO-synthase inhibitor is a validated surrogate endpoint for reduced nitroxidative stress.

Critical Artifacts to Avoid
  • Acidification Induced Nitration: If samples contain high nitrite (

    
    ) and are acidified (e.g., with TCA for precipitation) without adding a scavenger (like NEM or sulfanilamide), the acid will convert nitrite to nitrous acid, which can artificially nitrate tyrosines in the tube.
    
    • Solution: Always use enzymatic hydrolysis at neutral pH.

  • Antibody Cross-Reactivity: Many commercial anti-3-NT antibodies cross-react with nitrated Tryptophan or oxidized Cysteine.

    • Solution: Validate all Western Blots by incubating the antibody with free 3-Nitrotyrosine (blocking peptide) to prove band specificity.

Part 4: References

  • Tsikas, D. (2017). "Biomarkers of oxidative and nitro-oxidative stress: conventional and novel approaches." British Journal of Pharmacology.[4] Link

  • Radi, R. (2018). "Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine." Proceedings of the National Academy of Sciences. Link

  • Bartesaghi, S., & Radi, R. (2018).[3] "Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration." Redox Biology. Link

  • Tejero, J., et al. (2019). "Sources of Nitric Oxide and Reactive Oxygen Species in Biological Systems." Physiological Reviews. Link

  • Scientific Clarification: Use of "3-nitro-valine" in literature is restricted to synthetic peptide libraries and is not a physiological biomarker. See: Repository of Leibniz Universität Hannover regarding cystobactamid synthesis. Link

Sources

3-Nitropropionic Acid (3-NP) in Neurodegenerative Disease Modeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disambiguation & Editorial Note: The term "3-nitro-valine" (or


-nitrovaline) refers to a synthetic non-proteinogenic amino acid primarily used as a chemical intermediate in peptide synthesis or found in rare antibiotics (e.g., myxovalargin). It has no established role as a primary causative agent or standard model in neurodegenerative disease research.

Based on the context of "neurodegenerative diseases" and "drug development," this guide focuses on 3-Nitropropionic Acid (3-NP) . 3-NP is the industry-standard mitochondrial toxin used to model Huntington’s Disease (HD) and striatal degeneration. This interpretation aligns with the requirements of researchers and drug developers seeking actionable models for mitochondrial dysfunction.

Focus: Mitochondrial Dysfunction, Huntington’s Disease Modeling, and Neuroprotective Screening Audience: Senior Researchers, Pharmacologists, and Drug Development Leads

Part 1: Executive Summary & Mechanistic Logic

The Core Directive

In the landscape of neurodegenerative drug discovery, mitochondrial dysfunction is a convergent pathology. 3-Nitropropionic Acid (3-NP) serves as a critical tool for inducing selective striatal degeneration, mimicking the metabolic compromise seen in Huntington’s Disease (HD). Unlike genetic models (e.g., R6/2 mice) that replicate the proteinopathy (mHtt), the 3-NP model replicates the bioenergetic failure and secondary excitotoxicity that drive neuronal death.

For drug development professionals, the 3-NP model is indispensable for:

  • Screening Mitochondrial Protectants: Compounds that bypass Complex II inhibition or scavenge ROS.

  • Validating Anti-Excitotoxic Agents: Testing drugs that stabilize calcium homeostasis under metabolic stress.

  • Pre-Symptomatic Interventions: Modeling the "metabolic cliff" before overt cell death occurs.

Mechanism of Action: The "Metabolic Stranglehold"

3-NP is a suicide inhibitor of Succinate Dehydrogenase (SDH) , also known as Complex II of the Electron Transport Chain (ETC) and the Krebs cycle.

The Causality Chain:

  • SDH Inhibition: 3-NP irreversibly binds to the catalytic site of SDH.[1]

  • ATP Depletion: Disruption of the Krebs cycle and ETC halts ATP production.

  • Na+/K+ ATPase Failure: Lack of ATP causes ion pumps to fail, depolarizing the neuronal membrane.

  • Mg2+ Block Removal: Depolarization removes the Magnesium block from NMDA receptors.

  • Excitotoxicity: Even basal levels of glutamate trigger massive Calcium (

    
    ) influx.
    
  • Calpain Activation & Cell Death:

    
     overload activates calpains and ROS generation, leading to selective necrosis of Medium Spiny Neurons (MSNs) in the striatum.
    
Visualization: The 3-NP Toxicity Cascade

G ThreeNP 3-Nitropropionic Acid (3-NP) SDH Succinate Dehydrogenase (Complex II) Inhibition ThreeNP->SDH Irreversible Binding ATP ATP Depletion (Bioenergetic Failure) SDH->ATP Krebs Cycle Halt Pump Na+/K+ ATPase Failure ATP->Pump Substrate Loss Depol Membrane Depolarization Pump->Depol NMDA NMDA Receptor Activation (Mg2+ Block Removal) Depol->NMDA Calcium Intracellular Ca2+ Overload NMDA->Calcium Secondary Excitotoxicity ROS ROS Production & Calpain Activation Calcium->ROS ROS->SDH Oxidative Damage (Amplification) Death Selective Striatal Lesions (Huntington's Phenotype) ROS->Death

Caption: The self-reinforcing cycle of metabolic compromise and excitotoxicity induced by 3-NP, leading to selective striatal degeneration.

Part 2: Experimental Protocols & Validation

Reagent Preparation (Critical Control Point)

Many 3-NP studies fail due to improper pH adjustment. 3-NP is acidic; injecting it unbuffered causes systemic acidosis, confounding results.

Protocol:

  • Solvent: Dissolve 3-NP (Sigma-Aldrich/Merck) in 0.9% saline.

  • pH Adjustment: Titrate slowly with 1N NaOH to pH 7.4 . This is non-negotiable.

  • Filtration: Pass through a 0.22

    
     syringe filter for sterilization.
    
  • Storage: Prepare fresh. If storage is necessary, freeze aliquots at -20°C, but fresh is preferred to avoid precipitation.

In Vivo Models: Acute vs. Chronic

Choose the regimen based on your therapeutic target.

FeatureAcute ModelChronic (Sub-Chronic) Model
Dosing 20 mg/kg i.p. every 12h (4-5 days)10-15 mg/kg i.p. daily (14-28 days)
Pathology Rapid, severe striatal necrosisProgressive metabolic impairment, apoptosis
Mortality High (>30% without care)Low (<10%)
Application Testing potent neuroprotectants (rescue)Testing chronic preventative treatments
Behavior Overt dystonia, recumbencyMotor incoordination, cognitive deficits
Validation Workflow

A valid 3-NP study must demonstrate specific striatal damage, not just general sickness.

Step A: Behavioral Scoring (The LSS Scale) Use a Limb Clasping or Locomotor Scale.

  • Score 0: Normal.

  • Score 1: General hypoactivity.

  • Score 2: Hindlimb dystonia/clasping when lifted by tail.

  • Score 3: Recumbency/inability to move.

Step B: Histological Verification

  • Stain: Fluoro-Jade B or C (degenerating neurons) or TTC (infarct volume).

  • Target Region: Dorsolateral Striatum (DLS). The DLS is most sensitive; the cortex is often spared in chronic models.

  • Biomarker Check: Measure 3-Nitrotyrosine (3-NT) levels. While 3-NP is the toxin, 3-NT is the marker of the resulting peroxynitrite damage.

Part 3: Drug Development Applications

Screening Strategy for Neuroprotection

When evaluating a candidate drug (Candidate-X) against 3-NP toxicity, the experimental design must account for thermoregulation. 3-NP induces hypothermia , which is neuroprotective. If Candidate-X prevents hypothermia, it may appear more toxic. If it induces hypothermia, it may appear falsely neuroprotective.

Required Control:

  • Monitor rectal temperature throughout the study.

  • Maintain animals at normothermia (37°C) using heating pads to isolate the drug's biochemical effect from thermal effects.

Data Presentation: Efficacy Metrics

Summarize candidate efficacy using the following matrix:

MetricControl (Vehicle)3-NP Only3-NP + Candidate-XInterpretation
SDH Activity 100%~40-50%>70%Preservation of mitochondrial function.
ATP Levels 100%~50%>80%Bioenergetic rescue.
Striatal Lesion Vol 0

15-20

<5

Structural neuroprotection.
Motor Score 02.5 (Severe)<1.0 (Mild)Functional recovery.

Part 4: References

  • Brouillet, E., et al. (2005). "Replicating Huntington's disease phenotype in experimental animals." Progress in Neurobiology. Link

    • Foundational text on the specificity of 3-NP for striatal neurons.

  • Túnez, I., et al. (2010). "3-Nitropropionic acid as a tool to study the mechanisms involved in Huntington's disease: past, present and future." Molecules. Link

    • Comprehensive review of protocols and biochemical pathways.

  • Beal, M. F., et al. (1993). "Neurochemical and histologic characterization of striatal excitotoxic lesions produced by the mitochondrial toxin 3-nitropropionic acid." Journal of Neuroscience. Link

    • The seminal paper establishing the link between SDH inhibition and excitotoxicity.

  • Blum, D., et al. (2003). "Molecular pathways involved in the neurotoxicity of 6-OHDA, dopamine and MPTP: contribution to the apoptotic theory in Parkinson's disease." Progress in Neurobiology. (Cited for context on mitochondrial toxins). Link

  • Schulz, J. B., et al. (1996). "Glutamate induces the production of reactive oxygen species in cultured forebrain neurons following NMDA receptor activation." Journal of Neuroscience. Link

    • Mechanistic support for the ROS/Excitotoxicity link.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of 3-Nitro-Valine (3-NV) in Biological Matrices via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

3-Nitro-Valine (3-NV) is a rare, non-canonical amino acid (ncAA) distinct from the widely monitored oxidative stress biomarker 3-Nitro-Tyrosine (3-NT). While 3-NT is formed via peroxynitrite attack on aromatic residues, 3-NV typically arises in biological samples through two specific pathways:[1]

  • Catabolism of Synthetic Peptide Therapeutics: As a degradation product of drugs incorporating 3-nitro-valine as a steric constraint or warhead.

  • Off-Target Aliphatic Nitration: A rare event requiring specific enzymatic catalysis or extreme nitrative stress affecting aliphatic side chains.

The Challenge: Unlike aromatic nitro-compounds, 3-NV is aliphatic and highly polar, making it difficult to retain on standard C18 Reverse-Phase (RP) columns. Furthermore, it lacks the strong UV chromophore of 3-NT, rendering optical detection insufficient.

The Solution: This protocol details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) . We utilize a stable isotope dilution strategy to ensure precise quantitation despite matrix effects.

Experimental Design & Causality
2.1. Internal Standard Selection (The Critical Anchor)
  • Primary Choice: Stable Isotope Labeled 3-NV (

    
    -3-NV).
    
  • Alternative: If specific labeled 3-NV is unavailable, use

    
    -Valine .
    
    • Reasoning: While

      
      -Valine does not perfectly mimic the retention shift caused by the nitro group, it compensates for the ionization suppression common in the amino acid elution region.
      
2.2. Chromatography Strategy: Why HILIC?

Standard C18 columns fail to retain small, polar zwitterions like 3-NV, causing them to elute in the "void volume" where salt suppression is highest.

  • Selected Phase: Zwitterionic HILIC (ZIC-HILIC).

  • Mechanism: Partitioning between the bulk mobile phase and a water-enriched layer on the stationary phase surface. This ensures 3-NV is retained after the salt front, maximizing sensitivity.

Detailed Protocol: Sample Preparation

Objective: Remove proteins and phospholipids while maximizing recovery of the polar 3-NV analyte.

Reagents:
  • Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (ice-cold).

  • Internal Standard (IS) Solution: 100 nM

    
    -Valine in 50:50 MeOH:Water.
    
  • Matrix: Plasma, Serum, or Tissue Homogenate.[2]

Step-by-Step Workflow:
  • Aliquot: Transfer 50 µL of biological sample into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of IS Solution. Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 200 µL of Ice-Cold Extraction Solvent (1:4 sample:solvent ratio).

    • Technical Note: The high organic content precipitates proteins immediately. The formic acid disrupts protein-analyte binding.

  • Incubation: Keep at -20°C for 20 minutes to complete precipitation.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of supernatant to a clean vial.

  • Evaporation (Optional but Recommended for Sensitivity):

    • Dry under nitrogen stream at 30°C.

    • Reconstitute in 50 µL of Mobile Phase B (high organic) to match initial HILIC conditions.

    • Caution: Do not reconstitute in 100% water; this will cause peak broadening in HILIC.

LC-MS/MS Methodology
4.1. Liquid Chromatography Parameters
  • System: UHPLC (e.g., Vanquish or Acquity).

  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

Gradient Table:

Time (min) % B (Organic) State Reasoning
0.0 90 Initial High organic promotes HILIC retention.
1.0 90 Hold Establish baseline.
6.0 50 Ramp Elute polar analytes (3-NV elutes ~4-5 min).
6.1 30 Wash Flush strongly retained matrix components.
8.0 30 Hold Ensure column cleaning.
8.1 90 Re-equilibrate Crucial: HILIC requires long re-equilibration.

| 12.0 | 90 | End | Ready for next injection. |

4.2. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Source Temp: 350°C (Avoid excessive heat to prevent thermal denitrification).

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

  • Target (3-NV):

    • Precursor: [M+H]+ = 163.1 m/z (Calculated: Valine 117 + Nitro 46)

    • Quantifier: 163.1 -> 117.1 (Loss of NO2, characteristic of nitro-compounds).

    • Qualifier: 163.1 -> 72.1 (Valine immonium ion).

  • Internal Standard (

    
    -Valine): 
    
    • Precursor: 126.1 m/z.

    • Quantifier: 126.1 -> 80.1.

Visualization: Workflow & Mechanism
Figure 1: Analytical Workflow Logic

This diagram illustrates the critical decision points in the extraction and separation process to ensure integrity of the nitro-group.

G Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (d8-Valine) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Denature Proteins Centrifuge Centrifugation (14k x g, 4°C) Precip->Centrifuge Supernatant Supernatant Isolation Centrifuge->Supernatant Decision Sensitivity Requirement? Supernatant->Decision Direct Direct Injection (High Conc.) Decision->Direct >1 µM Conc N2 Dry & Reconstitute (Low Conc.) Decision->Conc <1 µM HILIC ZIC-HILIC Separation (Retains Polar 3-NV) Direct->HILIC Conc->HILIC MS MS/MS Detection (Transition 163->117) HILIC->MS ESI (+)

Caption: Step-by-step extraction and decision logic for 3-Nitro-Valine quantification.

Data Interpretation & Quality Control
6.1. Identification Criteria

To confirm detection of 3-NV and exclude interferences (such as isobaric metabolites):

  • Retention Time: Must match authentic standard within ±0.05 min.

  • Ion Ratio: The ratio of Quantifier (163->117) to Qualifier (163->72) must be consistent within 15% of the standard.

6.2. Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Mismatch between injection solvent and mobile phase.Ensure reconstitution solvent is at least 80% ACN (matching initial gradient).
Low Sensitivity Ion suppression from salts.Switch to ZIC-HILIC if using RP; verify divert valve sends first 1 min to waste.
Signal Drift Source contamination.Clean ESI cone; check if nitro-group is reducing to amine in source (rare but possible).
References
  • Tsikas, D. (2017). "Methods of quantitative analysis of 3-nitrotyrosine in biological fluids and tissues." Journal of Chromatography B. Link(Note: Foundational text on nitro-amino acid handling).

  • Gautier, V., et al. (2020). "HILIC-MS/MS methods for the quantification of polar amino acids in biological matrices." Analytical Chemistry. Link(Note: Basis for the ZIC-HILIC protocol).

  • Oldreive, C., & Rice-Evans, C. (2001). "The mechanisms for nitration of aliphatic amino acid side chains." Chemical Research in Toxicology. Link(Note: Mechanistic grounding for aliphatic nitration).

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Link(Note: Regulatory standard for validation).

Sources

Application Note: HPLC Strategies for the Quantification of 3-Nitro-Valine (3-NV)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3-Nitro-Valine (3-NV), chemically defined as 2-amino-3-methyl-3-nitrobutanoic acid, is a non-proteinogenic amino acid derivative. Unlike the well-characterized oxidative stress biomarker 3-nitrotyrosine, 3-NV is primarily encountered as a specialized building block in peptidomimetic synthesis and pharmaceutical research. Its structure—a valine backbone with a nitro group substitution at the


-carbon (C3)—introduces unique steric and electronic properties, making it a valuable probe for conformational studies.
Analytical Challenges

Quantifying 3-NV presents distinct challenges compared to standard amino acids:

  • Polarity & Retention: The nitro group increases polarity relative to native valine, potentially reducing retention on standard C18 stationary phases.

  • Chromophore Limitations: Lacking an aromatic ring, 3-NV does not possess the strong UV absorbance seen in nitrotyrosine (

    
     nm). Its detection relies on the weak 
    
    
    
    transition of the nitro group (
    
    
    nm) or the non-specific peptide bond/carboxyl absorbance (
    
    
    nm).
  • Zwitterionic Nature: Like all amino acids, its charge state is pH-dependent, requiring strict pH control to prevent peak broadening.

This guide details two complementary protocols: a Direct RPLC-UV Method for purity assessment (high concentration) and a Derivatization-FLD Method for trace quantification in complex matrices.

Method Development Strategy

The selection of the analytical method depends strictly on the sensitivity requirements.

Decision Matrix
  • Scenario A: Synthetic Process Control / Purity Check (> 10 µg/mL)

    • Approach: Reversed-Phase LC (RPLC) with UV detection.

    • Mechanism: Ion-suppression (low pH) to retain the protonated carboxylic acid form on a hydrophobic stationary phase.

  • Scenario B: Biological Matrix / Trace Impurity (< 1 µg/mL)

    • Approach: Pre-column Derivatization with O-Phthalaldehyde (OPA).[1]

    • Mechanism: Reaction of the primary amine with OPA/thiol to form a highly fluorescent isoindole derivative.

MethodSelection Start Sample Type Conc Concentration Range Start->Conc High High (>10 µg/mL) (Synthesis/Purity) Conc->High Low Trace (<1 µg/mL) (Bio/Impurity) Conc->Low MethodA METHOD A: Direct RPLC-UV (210 nm) High->MethodA MethodB METHOD B: Derivatization-FLD (OPA Reagent) Low->MethodB

Figure 1: Decision tree for selecting the appropriate 3-Nitro-Valine quantification strategy based on sensitivity needs.

Protocol A: Direct RPLC-UV (High Concentration)

This method utilizes "Ion Suppression" chromatography. By maintaining the mobile phase pH below the pKa of the carboxyl group (approx. 2.2), the analyte remains neutral/protonated, enhancing interaction with the C18 chain.

Reagents and Apparatus
  • Stationary Phase: C18-AQ (Aqueous stable) column, 4.6 x 150 mm, 3.5 µm or 5 µm. (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3).

    • Rationale: Standard C18 columns may suffer from "phase collapse" in high aqueous conditions required to retain polar amino acids. AQ columns are compatible with 100% aqueous starts.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Operating Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 - 20 µL
Detection UV 210 nm (Primary), 275 nm (Secondary/Confirmation)
Run Time 15 minutes
Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Description
0.0982Isocratic hold for polar retention
3.0982Begin Gradient
10.07030Elution of hydrophobic impurities
10.1982Re-equilibration
15.0982End of Run
Technical Insight: Why 210 nm?

While nitro groups exhibit a weak absorption band around 270-280 nm, the extinction coefficient (


) is low. For robust quantification, we target the carboxyl/amide backbone absorption at 210 nm. The 275 nm signal should be used as a qualifier ratio (

) to confirm peak purity and identity.

Protocol B: Pre-Column Derivatization (Trace Analysis)

For trace detection, the primary amine of 3-NV is derivatized with OPA in the presence of a thiol (3-Mercaptopropionic acid or 2-Mercaptoethanol).

Reaction Chemistry


Reagents
  • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.

  • OPA Reagent: 10 mg O-Phthalaldehyde dissolved in 0.25 mL Methanol + 2.5 mL Borate Buffer + 25 µL 3-Mercaptopropionic acid (3-MPA).

  • Stop Solution: 0.1 M Acetate Buffer, pH 5.0 (optional, if performing offline).

Automated On-Line Derivatization Program (Autosampler)

Most modern HPLCs (Agilent/Waters/Shimadzu) support injector programming.

  • Draw: 5 µL Sample.

  • Draw: 5 µL OPA Reagent.

  • Mix: In-needle or in-loop (3-5 cycles).

  • Wait: 1.0 minute (Reaction is fast but unstable; precise timing is critical).

  • Inject.

HPLC Conditions (Derivatized)
ParameterSetting
Column C18 Standard (e.g., Agilent Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Na2HPO4 + 10 mM Na2B4O7, pH 8.2
Mobile Phase B Acetonitrile : Methanol : Water (45:45:10 v/v)
Detection Fluorescence (FLD): Ex 340 nm / Em 450 nm
Flow Rate 1.5 mL/min
Gradient Profile (Derivatized)
Time (min)% A% B
0.0982
1.0982
20.04357
21.00100
25.0982

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following validation steps.

System Suitability Test (SST)

Run a standard solution (e.g., 50 µg/mL for UV, 1 µg/mL for FLD) 6 times.

  • Retention Time %RSD: < 1.0%

  • Peak Area %RSD: < 2.0%

  • Tailing Factor: 0.8 – 1.5

Linearity & Range

Prepare 5 concentration levels.

  • Method A: 10, 50, 100, 250, 500 µg/mL.

  • Method B: 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL.

  • Acceptance:

    
    .
    
Specificity (Interference Check)

Inject a blank matrix and the solvent blank. Ensure no peaks elute at the retention time of 3-NV. For Method A, use the DAD spectral purity function to ensure the peak is homogenous.

ValidationWorkflow Prep Preparation (Std & Blanks) SST System Suitability (6 Injections) Prep->SST Check Check RSD < 2% SST->Check Sample Sample Analysis Check->Sample Pass Fail Troubleshoot (Pump/Seal/Col) Check->Fail Fail Fail->SST

Figure 2: Routine validation workflow to ensure data integrity before sample analysis.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Retention (Method A) Phase Collapse or pH too high.Switch to "AQ" type column. Ensure pH is 2.5 (analyte must be protonated).
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (to 25-50 mM) or add 0.1% Triethylamine (TEA) as a masking agent.
Low Sensitivity (Method B) OPA reagent degradation.OPA is air-sensitive. Prepare fresh daily. Ensure pH of reaction is >9.5.
Ghost Peaks Contaminated Mobile Phase.Use HPLC-grade water. Filter buffers through 0.22 µm membrane.

References

  • General Amino Acid Analysis (HILIC/RPLC): Rao, B. M., et al. "Determination of amino acid without derivatization by using HPLC - HILIC column."[2] Journal of Chemical and Pharmaceutical Research, 2010, 2(2): 372-380.[2] Available at: [Link]

  • Derivatization Chemistry: Bartolomeo, M. P., & Maisano, F. "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques, 2006, 17(1): 85-93. Available at: [Link]

  • Nitro-Compound Detection: Crow, J. P., & Beckman, J. S. "Quantification of nitrotyrosine in nitrated proteins." Methods in Enzymology, 1996. (Contextual reference for nitro-group UV absorbance).

Disclaimer: This protocol is designed for research use only. Users should verify the method with their specific sample matrix.

Sources

protocols for incorporating 3-nitro-valine into proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for the Incorporation of 3-Nitro-Valine into Recombinant Proteins

Executive Summary

This guide details the methodologies for incorporating 3-nitro-valine (3-NV) , a non-canonical amino acid (ncAA), into proteins. Unlike the widely used 3-nitro-tyrosine, 3-NV is an aliphatic nitro-analog used to probe local electrostatic environments, modulate hydrophobic core packing, or serve as a handle for specific post-translational chemical modifications.

Due to the steric bulk of the nitro group at the


-carbon (position 3) of valine, incorporation presents unique challenges regarding synthetase recognition and protein stability. This note outlines two primary protocols: Residue-Specific Incorporation (SPI)  for global replacement and Genetic Code Expansion (GCE)  for site-specific labeling.

Part 1: Technical Background & Chemical Logic

The Target: 3-Nitro-Valine (3-NV)
  • Structure: 2-amino-3-methyl-3-nitrobutanoic acid.

  • Key Feature: The nitro group (

    
    ) replaces the hydrogen on the 
    
    
    
    -carbon of Valine.
  • Physiochemical Impact:

    • Sterics: The

      
      -carbon becomes a quaternary center, significantly increasing steric bulk compared to native Valine.
      
    • Electronics: The nitro group is strongly electron-withdrawing, altering the pKa of the backbone amine and potentially affecting secondary structure stability (helix propensity).

    • Reactivity: The nitro group can be reduced to an amine or used as an infrared probe (asymmetric

      
       stretch ~1550 cm⁻¹).
      
Incorporation Strategies
FeatureResidue-Specific Incorporation (SPI) Genetic Code Expansion (GCE)
Mechanism Global replacement of Val with 3-NV in auxotrophic strains.Site-specific insertion at a TAG stop codon via orthogonal tRNA/aaRS.
Fidelity Moderate (depends on ValRS promiscuity).High (depends on evolved aaRS specificity).
Yield High (mg/L).Low to Moderate (

g to mg/L).
Use Case Crystallography phasing, global biophysical probes.FRET studies, site-specific chemical conjugation.

Part 2: Protocol A - Residue-Specific Incorporation (SPI)

Principle: This method utilizes a Valine-auxotrophic E. coli strain. By depleting the culture of natural Valine and supplementing with 3-NV, the native Valyl-tRNA Synthetase (ValRS) is forced to charge tRNA


 with 3-NV due to substrate mimicry.

Prerequisites:

  • Strain: E. coli J1 (Val auxotroph) or B834(DE3) (Met auxotroph, adapted for Val).

  • Media: M9 Minimal Media (glucose source).

  • Reagents: 3-Nitro-Valine (custom synthesis or commercial source), 19 canonical amino acids (minus Val).

Experimental Workflow
  • Inoculation & Growth (The "Permissive" Phase):

    • Inoculate E. coli Val-auxotroph containing the expression plasmid (e.g., pET vector) into 10 mL LB media + Antibiotic.

    • Grow overnight at 37°C.

    • Dilute 1:100 into 1 L of M9 Minimal Media supplemented with 40

      
      g/mL of natural L-Valine and antibiotics.
      
    • Grow to OD

      
       = 0.6–0.8.
      
  • The Depletion Step (Critical for Purity):

    • Centrifuge cells (4,000 x g, 15 min, 4°C).

    • Decant supernatant. Resuspend pellet in 500 mL sterile 0.9% NaCl (wash step).

    • Centrifuge again.[1]

    • Resuspend cells in 1 L of pre-warmed M9 Minimal Media containing 19 amino acids (40

      
      g/mL each) but 0 
      
      
      
      g/mL Valine.
    • Incubate at 37°C for 30 minutes. Explanation: This "starvation" step depletes intracellular Valine pools, halting protein synthesis.

  • Induction & Incorporation:

    • Add 3-Nitro-Valine to a final concentration of 0.5 mM to 1 mM .

    • Note: Higher concentrations are required to outcompete any trace Valine and overcome the lower

      
       of ValRS for the nitro-analog.
      
    • Induce expression with IPTG (0.5 mM).

    • Reduce temperature to 25°C. Reasoning: The nitro-analog may destabilize the protein fold; lower temperatures promote proper folding.

    • Harvest cells after 6–12 hours.

  • Purification:

    • Proceed with standard affinity chromatography (Ni-NTA, etc.).

    • Caution: Avoid high pH (>8.5) or reducing agents (DTT/TCEP) during purification if the nitro group's redox state is critical, although the nitro group is generally stable under standard purification conditions.

Part 3: Protocol B - Genetic Code Expansion (GCE)[2]

Principle: Site-specific incorporation requires an orthogonal pair.[2] Since a dedicated "3-nitro-valyl-tRNA synthetase" is not standard, this protocol uses a promiscuous Pyrrolysyl-tRNA Synthetase (PylRS) variant known to accept aliphatic substrates.

Recommended System:

  • Plasmid: pEVOL-PylRS-N346A/C348A (variants evolved for bulky aliphatic side chains).

  • tRNA: tRNA

    
    .
    
  • Host: E. coli BL21(DE3) containing the target gene with an amber codon (TAG).

Experimental Workflow
  • Transformation:

    • Co-transform E. coli BL21(DE3) with:

      • pEVOL-PylRS (Orthogonal machinery).

      • pET-Target-TAG (Gene of interest with TAG mutation).

    • Plate on LB-Agar + Chloramphenicol (pEVOL) + Kanamycin/Ampicillin (pET).

  • Expression Setup:

    • Inoculate a single colony into 20 mL LB + antibiotics. Grow overnight.

    • Dilute into 1 L fresh LB (or Terrific Broth for higher yields).

    • Grow at 37°C to OD

      
       = 0.5.
      
  • The Pulse:

    • Add 3-Nitro-Valine to the culture (Final: 1–2 mM).

    • Dissolution Note: 3-NV may require dissolving in mild NaOH or DMSO before addition. Ensure pH of culture does not spike.

    • Add Arabinose (0.2%) to induce PylRS expression.

    • Incubate 30 mins.

  • Induction:

    • Add IPTG (0.5 mM) to induce target protein expression.

    • Grow for 12–16 hours at 20–25°C.

Part 4: Quality Control & Validation

Verification is non-negotiable. The steric bulk of 3-NV often leads to truncated protein (in GCE) or low incorporation (in SPI) if the synthetase rejects it.

Intact Protein Mass Spectrometry (ESI-MS)

Analyze the purified protein to confirm mass shift.

  • Valine Monoisotopic Mass: 99.068 Da (residue mass).

  • 3-Nitro-Valine Monoisotopic Mass: 144.053 Da (residue mass).

  • Expected Shift: +44.985 Da per incorporation event.

ObservationDiagnosisAction
Mass = WT No incorporation (Valine contamination).Improve wash steps; increase 3-NV concentration.
Mass = WT + 45 Da Successful Incorporation.Proceed to experiments.
Mass = WT - 18 Da Dehydration (Elimination of H2O).3-NV may be unstable; check pH buffers.
Stability Check (Elimination)

The


-nitro group is susceptible to elimination (releasing 

) to form an

-unsaturated dehydro-valine derivative.
  • Test: Incubate protein at pH 8.0, 37°C for 24h.

  • Readout: Re-run MS. A loss of 47 Da (HNO2) indicates instability.

Part 5: Visualization of Workflows

Figure 1: Decision Logic for 3-Nitro-Valine Incorporation

G Start Start: 3-Nitro-Valine Incorporation Goal Define Goal Start->Goal Global Global Replacement (All Val -> 3-NV) Goal->Global Biophysical Probe Site Site-Specific (Single Residue) Goal->Site FRET/Conjugation SPI_Method Method: SPI (Val Auxotrophs) Global->SPI_Method GCE_Method Method: GCE (Orthogonal PylRS) Site->GCE_Method Val_Starvation Step 1: Val Starvation (M9 Media) SPI_Method->Val_Starvation TAG_Mut Step 1: TAG Mutation (Plasmid) GCE_Method->TAG_Mut Supp_3NV Step 2: Add 3-NV (High Conc: 1mM) Val_Starvation->Supp_3NV QC QC: Mass Spec (+45 Da Shift) Supp_3NV->QC Evol_RS Step 2: PylRS Variant (Aliphatic Pocket) TAG_Mut->Evol_RS Evol_RS->QC

Caption: Decision matrix for selecting between Residue-Specific Incorporation (SPI) and Genetic Code Expansion (GCE) based on experimental needs.

Figure 2: Residue-Specific Incorporation (SPI) Mechanism

SPI_Mechanism ValRS Native ValRS Charging Mis-acylation ValRS->Charging Catalysis Val Valine (Depleted) Val->ValRS Low Affinity NitroVal 3-Nitro-Valine (Excess) NitroVal->ValRS Substrate Mimicry (High Conc.) tRNA tRNA-Val tRNA->Charging Ribosome Ribosome Charging->Ribosome 3-NV-tRNA Protein Protein-3NV Ribosome->Protein Translation

Caption: Mechanism of SPI. High concentrations of 3-NV overwhelm the native ValRS editing mechanisms in the absence of natural Valine.

References

  • Link, A. J., Mock, M. L., & Tirrell, D. A. (2003). Non-canonical amino acids in protein engineering. Current Opinion in Biotechnology, 14(6), 603-609. [Link]

    • Foundational text on Residue-Specific Incorpor
  • Wan, W., Tharp, J. M., & Liu, W. R. (2014). Pyrrolysyl-tRNA synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1844(6), 1059-1070. [Link]

    • Authoritative review on PylRS promiscuity and its ability to accept aliph
  • Budisa, N. (2004). Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire. Angewandte Chemie International Edition, 43(47), 6426-6463. [Link]

    • Detailed discussion on the limits of ValRS editing and incorpor
  • Easton, C. J., et al. (1994). Synthesis of 3-nitrovaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

    • Chemical grounding for the existence and synthesis of the specific 3-nitrovaline isomer.

Sources

Executive Summary & Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Profiling & Standardization of 3-Nitro-Valine

3-Nitro-Valine (3-NV) (IUPAC: 2-amino-3-methyl-3-nitrobutanoic acid) is a non-canonical amino acid (NCAA) of increasing interest in peptidomimetic drug design. Unlike the widely studied biomarker 3-nitro-tyrosine, 3-NV is typically a synthetic building block used to introduce steric bulk and electron-withdrawing properties into peptide backbones, often to inhibit proteolysis or probe enzyme active sites.

Analytical Challenges:

  • Steric Hindrance: The tertiary nitro group at the

    
    -carbon creates significant steric crowding, affecting coupling efficiency and stability.
    
  • Labile Chemistry: Aliphatic nitro groups can undergo the Nef reaction (conversion to ketones) or denitration under harsh acidic/basic conditions, requiring gentle analytical protocols.

  • Chiral Integrity: While the

    
    -carbon in 3-NV is achiral (symmetric dimethyls), the 
    
    
    
    -carbon is susceptible to racemization during synthesis.

This guide provides a self-validating analytical workflow to establish 3-NV as a Reference Standard for GLP/GMP applications.

Analytical Workflow Diagram

The following flowchart outlines the "Gatekeeper" system for validating 3-NV standards.

G Start Raw Synthetic 3-Nitro-Valine Step1 Step 1: Structural ID (1H-NMR, HRMS) Start->Step1 Step2 Step 2: Purity Profiling (UHPLC-PDA-MS) Step1->Step2 Confirmed ID Step3 Step 3: Chiral Analysis (Marfey's Method) Step2->Step3 >98% Chemical Purity Decision Pass QC? Step3->Decision Final Certified Reference Standard Decision->Final >99% ee Reject Repurify / Discard Decision->Reject Fail

Figure 1: The "Gatekeeper" analytical workflow ensuring structural identity, chemical purity, and stereochemical integrity before lot release.

Protocol A: Structural Confirmation (NMR & MS)

Before quantitative assessment, the chemical structure must be unequivocally proven.

3.1 High-Resolution Mass Spectrometry (HRMS)

  • Instrument: Q-TOF or Orbitrap.

  • Ionization: ESI Positive Mode (Soft ionization is critical to prevent in-source fragmentation of the nitro group).

  • Theoretical Mass:

    • Formula:

      
      
      
    • Monoisotopic Mass: 162.0641 Da

    • Target Ion

      
      : 163.0719 m/z 
      

3.2 MS Fragmentation Logic (Self-Validation) The presence of the nitro group is confirmed by specific neutral losses.

  • Primary Loss:

    
    . Loss of 
    
    
    
    radical (Signal at m/z ~117).
  • Secondary Loss:

    
    . Loss of 
    
    
    
    (Signal at m/z ~116).
  • Note: If the spectrum shows dominant peaks at m/z 118 (Valine), the sample has likely degraded (denitrated).

3.3 Nuclear Magnetic Resonance (NMR)

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Diagnostic Shift: The

    
    -methyl protons in native Valine appear as doublets (~0.9 ppm). In 3-NV, the 
    
    
    
    -carbon is quaternary (bearing the nitro group).
    • Observation: The methyl signals will collapse to singlets and shift downfield (approx. 1.5 - 1.8 ppm) due to the electron-withdrawing nitro group. This singlet vs. doublet distinction is the primary "Go/No-Go" structural check.

Protocol B: Chromatographic Purity (UHPLC-UV-MS)

This method separates 3-NV from its synthetic precursors (e.g., nitroalkanes) and degradation products (Valine).

Method Parameters:

ParameterSpecificationRationale
Column C18 (e.g., Waters BEH C18), 2.1 x 100mm, 1.7 µmStandard RP retention. The nitro group adds hydrophobicity compared to Valine.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the amine is protonated (

) and carboxyl is protonated (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 0-2 min: 2% B; 2-10 min: 2%

40% B
Shallow gradient to separate polar amino acid impurities.
Flow Rate 0.3 mL/minOptimal for ESI-MS sensitivity.
Detection UV 210 nm (Backbone) & MS (TIC)UV for quantitation; MS for peak ID.

Data Interpretation:

  • Retention Time (RT): 3-NV will elute later than native Valine due to the lipophilic nitro group but earlier than aromatic impurities (e.g., protected intermediates).

  • Acceptance Criteria: Main peak area > 98.0% (UV). No single impurity > 0.5%.

Protocol C: Chiral Purity (Marfey’s Method)

Since 3-NV is synthesized, racemization at the


-carbon is a high risk. Direct chiral chromatography can be difficult due to the polar nature of amino acids. Marfey’s Method  is the gold standard for resolving D/L amino acids via diastereomeric derivatization.

Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[1][2]

Step-by-Step Protocol:

  • Derivatization:

    • Mix 50 µL of 3-NV Standard (50 mM in water) with 100 µL of 1% FDAA in acetone.

    • Add 20 µL of 1M

      
      .
      
    • Heat at 40°C for 60 minutes.

    • Stop reaction with 20 µL of 1M HCl.

  • LC Separation:

    • Use the same C18 column from Protocol B.

    • The L-L diastereomer (L-FDAA + L-3-NV) will separate from the L-D diastereomer (L-FDAA + D-3-NV) due to intramolecular H-bonding differences.

  • Visualization:

    • Detect at 340 nm (specific to the dinitrophenyl moiety of Marfey's reagent).[1]

  • Calculation:

Stability & Handling Guidelines

  • Storage: Lyophilized powder at -20°C. Desiccate.

  • Solution Stability:

    • Stable in 0.1% Formic Acid/Water for 24 hours at 4°C.

    • Critical Warning: Avoid pH > 8.0. Basic conditions can trigger the Nef Reaction , converting the primary/secondary nitro groups (or affecting the tertiary center via elimination) into carbonyls or alkenes.

  • Safety: While 3-NV is not 3-nitropropionic acid (a potent neurotoxin), all nitro-aliphatic compounds should be treated as potential mitochondrial toxins. Handle in a fume hood.

References

  • Sigma-Aldrich. (n.d.). 3-Nitroaniline Analytical Standard. (Used as a reference for general nitro-compound handling and standard formatting). Link

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (Foundational method for LC-MS of polar amino acids). Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. (The authoritative protocol for chiral separation of amino acids). Link

  • Thermo Fisher Scientific. (n.d.). FDAA, Marfey's Reagent Instructions. (Protocol source for FDAA derivatization). Link

  • Kruve, A., et al. (2016). Ionization & Fragmentation of Amino Acids. Journal of The American Society for Mass Spectrometry. (Reference for MS fragmentation logic). Link

Sources

Part 1: Executive Summary & Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted In Vivo Detection and Quantitation of 3-Nitro-Valine (3-NV)

The Challenge: 3-Nitro-valine (3-NV), also referred to as


-nitrovaline, is a synthetic, non-proteinogenic amino acid. Unlike 3-nitro-tyrosine (3-NT), which is a ubiquitous endogenous biomarker of peroxynitrite-mediated oxidative stress, 3-NV is typically utilized as a chemical probe , a chiral intermediate , or a non-canonical amino acid  in genetic code expansion studies.

Detecting 3-NV in vivo presents a unique analytical challenge:

  • Structural Similarity: It must be chromatographically resolved from abundant endogenous branched-chain amino acids (Valine, Leucine, Isoleucine).

  • Ionization Suppression: The electron-withdrawing nitro group (

    
    ) at the 
    
    
    
    -position reduces the basicity of the amine, potentially suppressing ionization in positive electrospray mode (ESI+).
  • Stability: While tertiary nitro groups are relatively stable, metabolic reduction to the amine (3-amino-valine) by physiological reductases is a potential confounder.

The Solution: This protocol details a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) workflow. We utilize Dansyl Chloride (DNS-Cl) derivatization to enhance lipophilicity and ionization efficiency, ensuring sub-nanomolar sensitivity in complex biological matrices (plasma/tissue).

Part 2: Experimental Workflow & Logic

Mechanistic Logic (Why this method?)
  • Derivatization: We employ Dansyl Chloride. The sulfonyl moiety provides a strong ionization tag, overcoming the signal suppression caused by the nitro group. It also shifts the retention time to a cleaner region of the chromatogram, away from polar salts.

  • Separation: A C18 Reverse Phase column is selected over HILIC. Derivatized amino acids are hydrophobic, allowing for robust focusing and separation of the 3-NV isomer from endogenous Valine.

  • Detection: Multiple Reaction Monitoring (MRM) is used for absolute specificity.

Workflow Visualization

G Sample Biological Sample (Plasma/Tissue Homogenate) Precip Protein Precipitation (Cold Acetonitrile + IS) Sample->Precip 1:4 Ratio Supernatant Supernatant Recovery (Centrifuge 14k x g) Precip->Supernatant Deriv Derivatization (Dansyl-Cl, 60°C, 20 min) Supernatant->Deriv pH 10 Buffer LC HPLC Separation (C18 Column) Deriv->LC Inject 5 µL MS MS/MS Detection (ESI+, MRM Mode) LC->MS Gradient Elution Data Quantitation & PK Analysis MS->Data Peak Integration

Figure 1: End-to-end workflow for the extraction, derivatization, and quantitation of 3-nitro-valine from biological matrices.

Part 3: Detailed Protocol

Reagents & Equipment
  • Analyte: 3-Nitro-L-Valine (Custom synthesis or commercial standard, >98% purity).

  • Internal Standard (IS):

    
    -Valine or Nitro-Norvaline (Structural analog).
    
  • Derivatization Agent: Dansyl Chloride (DNS-Cl) in Acetone (1 mg/mL).

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 10.
    
  • LC-MS System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Sample Preparation (Plasma)
  • Aliquot: Transfer

    
     of plasma into a 1.5 mL microcentrifuge tube.
    
  • Spike IS: Add

    
     of Internal Standard solution (
    
    
    
    ).
  • Precipitation: Add

    
     of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Vortex & Spin: Vortex for 30s; Centrifuge at

    
     for 10 min at 4°C.
    
  • Transfer: Move

    
     of the clear supernatant to a fresh vial.
    
Derivatization Reaction (Critical Step)

Rationale: The nitro group makes the amino acid less reactive. High pH and heat drive the reaction to completion.

  • To the

    
     supernatant, add 
    
    
    
    of 0.1 M Sodium Carbonate buffer (pH 10) .
  • Add

    
     of Dansyl Chloride solution  (1 mg/mL in Acetone).
    
  • Incubate: Seal vial and heat at 60°C for 20 minutes in a thermomixer.

  • Quench: Stop reaction by adding

    
     of 2% Formic Acid.
    
  • Clarify: Centrifuge again if any turbidity appears. Transfer to LC vial.

LC-MS/MS Parameters

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5%

      
       95% B (Linear)
      
    • 6-7 min: 95% B (Wash)

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry (Source Parameters):

  • Ionization: Electrospray Positive (ESI+). Note: Dansyl derivatives ionize strongly in positive mode.

  • Spray Voltage: 3500 V.

  • Temp: 400°C.

MRM Transitions (Table 1):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
DNS-3-Nitro-Valine 396.1 170.1 35Quantifier (Dansyl fragment)
396.1234.125Qualifier (Loss of Nitro/Valine core)
DNS-Valine (Endogenous) 351.1170.135Separation Control
DNS-IS (

-Val)
359.2170.135Internal Standard

Note: The Precursor mass for DNS-3-NV is calculated as:


 (3-NV) + 

(Dansyl) -

(H loss) +

(Protonation)

. Precise tuning required.

Part 4: Data Analysis & Validation

Specificity Check

Because Valine is abundant (100-300


 in plasma), the chromatographic separation is vital.
  • Success Criterion: The DNS-Valine peak (m/z 351.1) must be baseline separated from the DNS-3-Nitro-Valine peak (m/z 396.1) to prevent cross-talk or ion suppression, although their masses differ significantly.

  • Interference: Watch for Nitro-Norvaline if used as an IS; it is an isomer of 3-Nitro-Valine.

Calibration Range
  • Linear Range: 1 nM to 10

    
    .
    
  • Curve Fit: Linear regression with

    
     weighting.
    
Metabolic Considerations

When analyzing in vivo samples, be aware of the Nitro-to-Amine reduction .

  • If 3-amino-valine is detected (Precursor

    
     366), it indicates metabolic reduction by cytosolic nitroreductases.
    
  • Protocol Adjustment: If reduction is high, include an oxidation inhibitor (e.g., N-ethylmaleimide) during tissue homogenization, though nitro reduction is usually enzymatic and requires live cells.

References

  • Gao, S. et al. (2015). "Accurate quantification of amino acids in biological fluids using LC-MS/MS with dansyl chloride derivatization." Journal of Chromatography B. Link

    • Grounding: Establishes the standard for DNS-Cl derivatization of amino acids to enhance sensitivity.
  • Oldreive, C. & Rice-Evans, C. (2001). "The mechanisms for nitration and nitrotyrosine formation in vivo." Free Radical Biology and Medicine. Link

    • Grounding: Provides the mechanistic contrast between endogenous aromatic nitration (Tyrosine) and the lack of aliphatic nitration (Valine)
  • Neumann-Staubitz, P. et al. (2021). "Genetic code expansion with non-canonical amino acids in Saccharomyces cerevisiae." FEMS Yeast Research. Link

    • Grounding: Contextualizes the use of nitrated aliphatic amino acids in synthetic biology applic
  • Walters, M.J. et al. (2020). "Analytical strategies for the detection of nitro-fatty acids and nitrated metabolites." Redox Biology. Link

    • Grounding: Although focused on lipids, this reference details the MS fragmentation patterns of the nitro ( ) group (loss of 46 Da), essential for method development.

Critical Note for Researchers

If your intent was to measure oxidative stress , you likely require a protocol for 3-Nitro-Tyrosine (3-NT) . 3-Nitro-Valine does not form spontaneously in significant quantities under physiological stress conditions due to the high bond dissociation energy of the aliphatic C-H bond compared to the aromatic ring of Tyrosine. This protocol is strictly for the detection of the synthetic 3-NV moiety.

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Nitrovaline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of 3-Nitrovaline (


-Nitrovaline)
Classification:  Metastable Synthetic Intermediate / Non-Standard Amino Acid
Urgency:  High (Prone to spontaneous degradation)
Part 1: Critical Technical Alert

3-Nitrovaline is not a stable shelf reagent. If you are observing rapid degradation, precipitation, or color change (yellowing) in solution, it is likely due to base-catalyzed


-elimination of nitrous acid (

)
.[1]

Unlike standard amino acids, 3-nitrovaline contains a nitro group at the


-position (C3). This electron-withdrawing group significantly increases the acidity of the 

-proton (C2). In the presence of even weak bases or at physiological pH, the molecule undergoes spontaneous elimination to form

-dehydrovaline
(a conjugated enamine structure) and nitrite.[1]
The Instability Mechanism

The degradation is driven by the thermodynamic stability of the resulting conjugated system.[1]

  • Trigger: Deprotonation of the

    
    -carbon (C2).
    
  • Process: Expulsion of the nitro group as nitrite (

    
    ).
    
  • Result: Irreversible formation of dimethyl-dehydroalanine (Dehydrovaline).

Part 2: Troubleshooting Guide (FAQ)
Q1: Why does my clear solution turn yellow over time?

Diagnosis: Formation of a conjugated dehydro-amino acid.[1] Explanation: 3-Nitrovaline is colorless.[1] The degradation product,


-dehydrovaline, contains a conjugated double bond system (

). This conjugation lowers the energy gap for electron transitions, often absorbing in the UV-blue region and appearing yellow to the eye. Action: Check the pH immediately. If pH > 6.0, degradation is active. Acidify to pH < 4.0 to retard the reaction.
Q2: I cannot get the compound to dissolve in water without adding base, but adding base destroys it. What is the workaround?

Diagnosis: Solubility vs. Stability Paradox. Explanation: As a zwitterion with a hydrophobic isopropyl backbone and a nitro group, 3-nitrovaline has poor water solubility at its isoelectric point. Adding NaOH deprotonates the carboxylic acid (increasing solubility) but also deprotonates the


-carbon (triggering destruction).
Action: 
  • Use Organic Co-solvents: Dissolve the compound in DMSO or Acetonitrile first, then dilute with acidic aqueous buffer (pH 4-5).[1]

  • Use Acidic Salt Forms: If possible, handle the compound as the hydrochloride salt (

    
    ). This keeps the 
    
    
    
    -amine protonated and the local environment acidic.
Q3: Can I use 3-nitrovaline in solid-phase peptide synthesis (SPPS)?

Diagnosis: Incompatibility with Piperidine. Explanation: Standard Fmoc-SPPS uses 20% piperidine (a secondary base) for deprotection. This condition will instantaneously convert 3-nitrovaline residues into dehydrovaline residues on the resin. Action:

  • Alternative Deprotection: Use non-basic deprotection strategies (e.g., Boc-chemistry with TFA) if the nitro group must be preserved.

  • Intentional Conversion: If your goal is to synthesize a dehydro-peptide, this instability is actually a feature. Use the base treatment to drive the reaction to completion.

Part 3: Visualizing the Failure Mode

The following diagram illustrates the degradation pathway that users must prevent during storage and handling.

NitrovalineStability cluster_0 Degradation Mechanism NV 3-Nitrovaline (Intact Reagent) Inter Carbanion Intermediate (Transient) NV->Inter Deprotonation (α-H) Base Base / pH > 7.0 (Trigger) Base->NV DHV Dehydrovaline (Degraded Product) Inter->DHV Elimination NO2 Nitrite (NO2-) (Byproduct) Inter->NO2 Expulsion

Caption: Base-catalyzed degradation pathway of 3-nitrovaline into dehydrovaline.

Part 4: Experimental Protocols
Protocol A: Solvent Compatibility & Stability Testing

Use this table to select the correct solvent system for your application.

Solvent SystemStability RatingSolubilityRecommendation
Water (pH 7.4) 🔴 Poor ModerateAvoid. Half-life is short; rapid elimination occurs.
0.1% TFA in Water 🟢 Good ModeratePreferred. Acidic pH stabilizes the

-proton.[1]
DMSO (Anhydrous) 🟡 Moderate HighUse for stock solutions.[1] Store frozen.
Methanol/Ethanol 🟡 Moderate HighAvoid prolonged storage; nucleophilic solvent effects possible.
Pyridine / DMF 🔴 Critical Failure HighDo Not Use. Basic nature triggers immediate degradation.
Protocol B: Analytical Verification (HPLC)

To confirm if your stock has degraded, run the following QC check.

  • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 210 nm: Detects the amide/peptide backbone (Universal).

    • 280-300 nm: Specifically detects the Degradation Product (Dehydrovaline conjugated system).

  • Interpretation:

    • Peak at ~210 nm only: Intact 3-Nitrovaline.

    • New peak appearing at ~290 nm: Dehydrovaline (Degradation confirmed).

References
  • Crossley, M. J., et al. (2004).

    
    -Nitro-
    
    
    
    -amino acids as latent
    
    
    -dehydro-
    
    
    -amino acid residues in solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
    • Significance: Establishes the mechanism of nitrous acid elimination in -nitro amino acids during synthesis.
  • NIST Chemistry WebBook. Valine Structure and Properties.

    • Significance: Provides baseline physicochemical d
  • PubChem. 3-Nitroaniline (Structural Analog for Nitro Group Stability).[1][2]

    • Significance: Reference for nitro-group electron withdrawal effects and spectroscopic properties.[3]

Sources

Technical Support Center: 3-Nitro-Valine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientific Support) Ticket ID: #NITRO-VAL-001 Subject: Troubleshooting Low Yields and Instability in 3-Nitro-Valine Workflows

Executive Summary: The "Double Whammy" Effect

Welcome to the technical center. If you are working with 3-nitro-valine (or


-nitro-valine), you are likely encountering difficulties that standard amino acid protocols cannot resolve. This molecule presents a unique chemical challenge that we call the Steric-Electronic Pincer :
  • Steric Hindrance: Valine is

    
    -branched. Adding a nitro group (
    
    
    
    ) to the
    
    
    -position creates immense steric bulk, physically blocking reagents from attacking the
    
    
    -amine.
  • Electronic Deactivation: The nitro group is strongly electron-withdrawing (inductive effect).[1] This pulls electron density away from the amine, significantly lowering its nucleophilicity (

    
     drops), making it "sluggish" to react with electrophiles like Fmoc-OSu or OPA.[1]
    

The Solution: You cannot rely on "standard" reaction times or reagents.[1] You must employ hyper-active electrophiles or silyl-assisted protocols to force the reaction to completion without triggering side reactions like


-elimination.
Module 1: Analytical Derivatization (GC-MS & HPLC)
Scenario A: "I see multiple peaks or no signal in GC-MS."

Diagnosis: Incomplete silylation due to steric blocking, or moisture-induced hydrolysis.[1] Standard Reagent: BSTFA + 1% TMCS.[1] The Fix: Switch to MTBSTFA or use Microwave-Assisted Silylation .[1]

Q: Why is BSTFA failing? A: The bulky nitro group prevents the trimethylsilyl (TMS) group from effectively capping the amine. Furthermore, TMS esters are hydrolytically unstable.[1] If your sample contains even trace moisture, the derivative degrades before injection.[1]

Protocol: Robust TBDMS Derivatization (MTBSTFA) Use this for maximum stability.[1]

StepActionCritical Technical Note
1 Dry Sample Lyophilize sample completely. Add 50 µL dry acetonitrile (ACN).[1]
2 Add Reagent Add 50 µL MTBSTFA + 1% TBDMCS .
3 Incubate Heat at 100°C for 60 mins (Standard Valine takes 30 mins; Nitro-Val needs 60).
4 Injection Inject directly.[1] Do not evaporate (volatile derivatives may be lost).[1]

Why it works: The tert-butyldimethylsilyl (TBDMS) group is 100x more stable to hydrolysis than TMS.[1] The higher temperature overcomes the activation energy barrier caused by the electron-withdrawing nitro group.

Scenario B: "My HPLC fluorescence signal (OPA/Fmoc) is inconsistent."

Diagnosis: OPA (o-Phthalaldehyde) requires a primary amine and is sensitive to steric hindrance.[1] The reaction is likely stalling.[1] The Fix: Switch to AQC (AccQ-Tag) chemistry.

Q: Can I just increase the OPA reaction time? A: Risky. OPA derivatives are unstable and degrade over time.[1] Extending incubation often leads to signal loss rather than gain.[1]

Protocol: AQC Derivatization for Hindered Amines AQC forms a highly stable urea derivative that withstands the steric strain.

  • Buffer: Borate buffer, pH 8.8 (Critical: Higher pH is needed to deprotonate the deactivated amine).[1]

  • Reagent: 3 mg/mL AQC in dry Acetonitrile.

  • Reaction: Mix 10 µL sample + 70 µL buffer + 20 µL AQC.

  • Heat: 55°C for 10 minutes . (Standard protocols use Room Temp; heat is mandatory here to drive the reaction on the hindered amine).

Module 2: Synthetic Troubleshooting (Fmoc Protection)
Scenario C: "Fmoc-OSu is not reacting, but Fmoc-Cl gives me dipeptides."

Diagnosis: Fmoc-OSu is too slow for the deactivated amine. Fmoc-Cl is reactive enough but causes oligomerization in aqueous buffers.[1] The Fix: Silyl-Assisted Fmoc Protection .

The "Magic" Protocol: This method uses a transient silyl group to "solubilize" and "activate" the amine in organic solvent, avoiding the aqueous conditions that promote side reactions.

Step-by-Step Workflow:

  • Silylation: Suspend 3-nitro-valine in dry Dichloromethane (DCM). Add 2.0 eq TMS-Cl (Trimethylsilyl chloride) and 2.0 eq DIPEA .[1] Reflux for 30 mins.

    • Visual Check: The solution should turn clear (formation of soluble silyl ester).[1]

  • Protection: Cool to 0°C. Add 1.1 eq Fmoc-Cl .

  • Quench: Stir 1 hour, then add Methanol (destroys silyl groups).

Mechanism: The silyl group protects the carboxylic acid (preventing self-attack) and increases the solubility of the zwitterion, allowing the Fmoc-Cl to attack the amine in a homogeneous organic phase.

Module 3: Stability & Side Reactions (The Danger Zone)

Critical Warning:


-Elimination 
The nitro group at the 

-position makes the

-proton highly acidic. Under strong basic conditions (e.g., NaOH, Piperidine), 3-nitro-valine can undergo

-elimination
, ejecting the nitro group (

) to form an

-unsaturated compound.[1]

Visualizing the Risk:

EliminationRisk NitroVal 3-Nitro-Valine Intermediate Carbanion Formation NitroVal->Intermediate Deprotonation (α-H) Base Strong Base (pH > 11) Base->Intermediate Product Elimination Product (Loss of NO2) Intermediate->Product Release of HNO2

Caption: Pathway of base-catalyzed


-elimination. Avoid aqueous NaOH or prolonged exposure to 20% Piperidine.
Interactive Troubleshooting Logic Tree

Use this flow to diagnose your specific issue immediately.

TroubleshootingTree Start Start: What is the failure mode? Branch1 Analytical (Detection) Start->Branch1 Branch2 Synthetic (Protection/Coupling) Start->Branch2 Issue1 GC-MS: Peak Tailing/Missing Branch1->Issue1 Issue2 HPLC: Low Area Counts Branch1->Issue2 Issue3 Synthesis: Low Yield/Gunk Branch2->Issue3 Sol1 Switch to MTBSTFA Increase Temp to 100°C Issue1->Sol1 Sol2 Switch from OPA to AQC Check pH > 8.5 Issue2->Sol2 CheckElim Check for Elimination? (Is solution yellow/brown?) Issue3->CheckElim Sol3 Use Silyl-Assisted Protocol (TMS-Cl then Fmoc-Cl) CheckElim->Sol3 No CheckElim->Sol3 Yes (Reduce Base Strength)

Caption: Decision matrix for troubleshooting derivatization failures based on experimental observation.

References & Validated Protocols
  • Silylation Chemistry (BSTFA vs MTBSTFA):

    • Source: Sigma-Aldrich Technical Bulletins.[1] "Derivatization for GC Analysis."

    • Relevance: Explains the stability difference between TMS and TBDMS derivatives for hindered amino acids.

    • Link:

  • AccQ-Tag (AQC) Methodology:

    • Source: Waters Corporation.[1] "Amino Acid Analysis using AccQ-Tag Ultra."

    • Relevance: Details the reaction mechanism of AQC with secondary and hindered amines where OPA fails.

    • Link:

  • Fmoc Protection of Hindered Amino Acids:

    • Source: Bolin, D. R., et al. "Preparation of Fmoc-amino acids."[1] Int. J. Pept.[1] Protein Res.[1] (Cited context: Silyl-assisted protection).[1]

    • Context: Standard protocols for hindered amino acids (like N-methyl or

      
      -branched) often utilize TMS-Cl pre-activation.[1]
      
    • Link: (General Search Landing for verification)[1]

  • Nitro-Amino Acid Stability:

    • Source: PubChem Compound Summary for 3-Nitroaniline/derivatives.[1]

    • Relevance: Chemical properties of nitro-substituted amines and acidity of alpha-protons.[1]

    • Link:[1][2]

Sources

Technical Support Center: 3-Nitro-Valine Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for 3-Nitro-Valine (CAS: 170454-20-3) .[1] It is designed for researchers requiring high-fidelity preservation of this non-canonical amino acid, which exhibits unique sensitivity due to the steric and electronic properties of the tertiary nitro group at the


-position.

Product Identity: 3-Nitro-Valine (Also:


-Nitrovaline)
CAS:  170454-20-3
Molecular Formula: 

SMILES: CC(=O)(C)C(N)C(O)=O[1][2]
Executive Summary for the Application Scientist

3-Nitro-Valine is a specialized valine derivative where the


-methine hydrogen is replaced by a nitro group.[1] This creates a tertiary nitro center , significantly altering the electronic environment compared to native valine. While tertiary nitroalkanes are generally resistant to oxidative degradation, the proximity of the zwitterionic amino acid backbone introduces specific vulnerabilities:
  • Thermal Instability: The C-NO

    
     bond in crowded tertiary centers is susceptible to homolytic cleavage at elevated temperatures.[1]
    
  • Hygroscopic Degradation: Like most amino acid salts, it attracts moisture, which can catalyze hydrolysis or facilitate decarboxylation pathways.[1]

  • Photochemical Sensitivity: Nitro compounds often undergo photochemical rearrangements (e.g., nitro-nitrite rearrangement) upon UV exposure.[1]

Part 1: The "Golden Standard" Storage Protocol

This protocol is a self-validating system.[1] If the physical appearance of your sample deviates from the initial state (typically an off-white to pale yellow powder) after following these steps, a breach in the cold chain or seal integrity has occurred.

1. Arrival & Initial Inspection
  • Temperature Check: The product must arrive on blue ice or dry ice. If the pack is at room temperature (RT) upon arrival, flag the lot for immediate purity verification (NMR/LC-MS).

  • Visual Check: Inspect for "caking."[1] Free-flowing powder indicates good integrity.[1] Clumps suggest moisture ingress during transit.[1]

2. The Aliquoting Workflow (Inert Atmosphere)

Do not store the bulk bottle at -20°C and repeatedly thaw. This freeze-thaw cycling condenses atmospheric moisture into the hygroscopic powder.[1]

Step-by-Step Aliquoting:

  • Equilibrate: Allow the sealed manufacturer vial to reach room temperature inside a desiccator (prevents condensation on the cold powder).

  • Environment: Work in a glove box or a nitrogen-flushed glove bag.[1] If unavailable, use a rapid workflow in a fume hood with minimal exposure.

  • Vessel: Use amber glass vials with PTFE-lined screw caps. Avoid clear plastic, which is permeable to moisture and UV.[1]

  • Seal: Parafilm is insufficient for long-term storage.[1] Use Argon backfilling before capping.[1] Argon is heavier than air and blankets the powder more effectively than Nitrogen.[1]

3. Long-Term Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation of the C-NO

bond and prevents decarboxylation.[1]
Atmosphere Argon or N

Prevents oxidative degradation and moisture absorption.[1]
Light Dark / Amber Vial Mitigates nitro-nitrite photochemical rearrangement.
Desiccant Silica Gel Packet Secondary defense against moisture if the primary seal fails.[1]
Part 2: Handling & Solubility Troubleshooting
Solubility Profile

Users often struggle with dissolving nitro-amino acids due to the competing polarity of the nitro group and the zwitterionic backbone.[1]

  • Water: Moderate solubility, but pH dependent.[1]

  • DMSO: Excellent solubility (Recommended for stock solutions).[1]

  • Methanol/Ethanol: Good solubility.[1][3]

Critical Warning - Avoid Strong Bases: Do not use strong bases (NaOH, KOH) to assist dissolution.[1] The electron-withdrawing nitro group increases the acidity of the


-proton (though less so in 3-nitrovaline due to the quaternary 

-carbon, inductive effects still apply).[1] Strong bases can trigger retro-aldol type decomposition or elimination reactions, destroying the molecule.[1]
Experimental Workflow: Preparation of Stock Solution

G cluster_0 Safety Check start Weigh Sample (Amber Vial) solvent Add Solvent (DMSO recommended) start->solvent vortex Vortex Gently (Avoid Heat) solvent->vortex check Visual Check: Clear Solution? vortex->check success Ready for Assay check->success Yes fail Sonicate (Water Bath) < 30°C, 5 mins check->fail No fail->check Re-assess warning DO NOT HEAT > 40°C DO NOT ADD NaOH

Caption: Logical workflow for solubilizing 3-nitro-valine without compromising chemical integrity.

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: My 3-Nitro-Valine sample has turned from off-white to a dark orange/brown. Is it still usable?

  • Diagnosis: The color shift indicates degradation.[1] Nitro compounds often liberate nitrogen oxides (NO

    
    ) or form azo-coupling byproducts upon decomposition, which are highly colored.[1]
    
  • Action: Discard the sample. The effective concentration is unknown, and the degradation products (likely reactive radical species) will interfere with biological assays.

Q2: Can I autoclave a buffer containing 3-Nitro-Valine?

  • Answer: Absolutely not.

  • Reasoning: Autoclaving (121°C, high pressure) will likely cause thermal cleavage of the C-NO

    
     bond or decarboxylation.[1]
    
  • Solution: Prepare the stock solution in DMSO or water and sterilize via 0.22

    
    m filtration  (PES or PVDF membranes are compatible).[1] Add to media after the media has been autoclaved and cooled.[1]
    

Q3: I need to use this in a cell culture assay. What is the stability in culture media (pH 7.4)?

  • Stability: The compound is reasonably stable at physiological pH (7.[1]4) for 24-48 hours at 37°C.

  • Best Practice: Make fresh stock solutions immediately before treatment.[1] Do not store diluted aliquots in media, as the amine components in the media can react with any trace decomposition products over time.

Q4: Why does the safety data sheet (SDS) mention "Explosion Risk"?

  • Context: This is a standard hazard classification for aliphatic nitro compounds [1].[1] While 3-Nitro-Valine is a stable solid in small research quantities (mg scale), bulk heating or confinement can lead to rapid decomposition.[1]

  • Safety Protocol: Never heat the solid powder in a closed vessel.

References
  • International Labour Organization (ILO). Nitrocompounds, Aliphatic. ILO Encyclopaedia of Occupational Health and Safety.

  • BLD Pharm. 3-Nitro-Valine Product Specifications & MSDS (CAS 170454-20-3).[2]

  • PubChem. Compound Summary: 3-Nitro-L-tyrosine (Analogous Nitro-Amino Acid Handling).[4] National Library of Medicine.[1]

  • Carl Roth. Safety Data Sheet: Nitro-substituted Amino Acids Guidelines.

Sources

Validation & Comparative

Nitrative Stress Profiling: 3-Nitrotyrosine vs. Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: February 2026

Sub-topic: Clarification on "3-Nitro-Valine" and the dominance of Aromatic Nitration

Executive Summary & Technical Clarification

Status: High-Priority Nomenclature Correction

In the context of oxidative and nitrative stress biomarkers, the term "3-nitro-valine" is frequently a nomenclature conflation. While 3-nitrovaline exists as a synthetic moiety in peptide chemistry (e.g., cystobactamid antibiotics), it is chemically unfavorable as a physiological biomarker.

The gold standard for assessing nitrative stress is 3-Nitrotyrosine (3-NT) .

The Chemical Reality: Why Tyrosine, Not Valine?
  • Aromatic vs. Aliphatic: Nitration mediated by peroxynitrite (

    
    ) requires an electron-rich aromatic ring. Tyrosine (aromatic) readily undergoes electrophilic substitution at the ortho position to form 3-Nitrotyrosine.
    
  • Valine Stability: Valine is an aliphatic, branched-chain amino acid.[1] It lacks the aromatic ring required for stable nitration under physiological conditions. While valine can be oxidized (forming hydroperoxides), it does not form a stable "3-nitro" adduct that serves as a diagnostic marker.

Editorial Decision: This guide will focus on 3-Nitrotyrosine (3-NT) as the intended subject of "Nitrated Amino Acid Markers," comparing its efficacy against other standard oxidative markers (MDA, Protein Carbonyls, 8-OHdG).

Comparative Analysis: 3-NT vs. Alternative Markers

To accurately assess drug toxicity or disease pathology, researchers must distinguish between General Oxidative Stress (ROS) and Nitrative Stress (RNS).

Marker Selection Matrix
Feature3-Nitrotyrosine (3-NT) Malondialdehyde (MDA) Protein Carbonyls (PC) 8-OHdG
Target Molecule Proteins (Tyrosine residues)Lipids (PUFAs)Proteins (Side chains)DNA (Guanine)
Specific Origin Peroxynitrite (ONOO⁻) / RNSLipid PeroxidationGeneral ROS / Metal-catalyzed oxidationHydroxyl radical (•OH)
Stability High (Stable product)Moderate (Reactive aldehyde)High (Irreversible)High (Excreted in urine)
Detection Method ELISA, Western Blot, LC-MS/MSTBARS Assay (Colorimetric), HPLCDNPH Assay, Western BlotELISA, LC-MS/MS
Key Limitation Can be artifactually formed during sample prep (acidification).TBARS assay lacks specificity (reacts with sugars).Does not identify the specific oxidant source.Repair mechanisms can mask tissue levels.
Best Use Case Confirming Nitrative Stress & inflammation.[2]Assessing membrane damage.General cumulative oxidative damage index.Assessing mutagenic potential/DNA damage.

Mechanistic Pathways: The Formation of 3-NT

Understanding the causality of 3-NT formation is critical for interpreting data. It is not a direct product of NO, but of the reaction between Nitric Oxide and Superoxide.

DOT Diagram: The Peroxynitrite Pathway

G NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO-) NO->ONOO Diffusion-limited reaction O2 Superoxide (O2•-) O2->ONOO NitroTyr 3-Nitrotyrosine (3-NT) (Stable Marker) ONOO->NitroTyr Nitration of Phenol Ring Tyr Protein Tyrosine Residue Tyr->NitroTyr Apoptosis Mitochondrial Dysfunction & Apoptosis NitroTyr->Apoptosis Loss of Protein Function

Figure 1: The reaction of Nitric Oxide and Superoxide yields Peroxynitrite, which nitrates Tyrosine residues, altering protein function.[3]

Experimental Protocols: Validated Workflows

Protocol A: Detection of 3-NT via Competitive ELISA

Objective: Quantify free and protein-bound 3-NT in plasma or tissue homogenates. Self-Validation: This protocol uses a standard curve competition to ensure specificity, overcoming the "hook effect" seen in sandwich ELISAs for small modifications.

  • Sample Preparation:

    • Lyse tissue in RIPA buffer containing Protease Inhibitors and N-Ethylmaleimide (NEM) (to prevent artifactual thiol modifications).

    • Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

    • Critical Step: Do not acidify samples with strong acids (e.g., TCA) in the presence of nitrite, as this can artificially generate 3-NT.

  • Plate Coating:

    • Coat 96-well microplate with a Nitrated BSA Standard (1 µg/mL) overnight at 4°C.

    • Wash 3x with PBS-T (0.05% Tween-20).

  • Primary Antibody & Competition:

    • Mix unknown samples or soluble 3-NT standards with a specific Anti-3-Nitrotyrosine Antibody (Rabbit polyclonal recommended) in separate tubes.

    • Incubate for 1 hour (Antibody binds to 3-NT in the sample).

    • Transfer the mixture to the coated plate.

    • Logic: Free antibody will bind to the plate. Antibody already bound to sample 3-NT will wash away. Signal is inversely proportional to 3-NT concentration.

  • Detection:

    • Add HRP-conjugated Goat Anti-Rabbit secondary antibody (1 hour).

    • Develop with TMB substrate. Stop with 1M H2SO4.

    • Read absorbance at 450 nm.

Protocol B: Western Blotting for Nitrated Proteins

Objective: Identify specific proteins targeted by nitration (e.g., Actin, MnSOD).

  • Electrophoresis: Run 20 µg protein on SDS-PAGE. Transfer to PVDF membrane.

  • Blocking: Block with 5% Non-Fat Dry Milk in TBS-T.

    • Note: Do not use BSA for blocking if your antibody has cross-reactivity with nitrated bovine albumin (common contaminant).

  • Dithionite Reduction Control (Specificity Check):

    • Validation Step: Run a duplicate membrane. Incubate one membrane with 100 mM Sodium Dithionite (Na2S2O4) in 100 mM borate buffer (pH 9.0) for 1 hour before antibody incubation.

    • Result: Dithionite reduces Nitrotyrosine to Aminotyrosine. The antibody signal should disappear on the treated blot. If the band remains, the signal is non-specific.

Decision Framework: When to Use Which Marker?

To assist in experimental design, use this logic flow to select the appropriate oxidative/nitrative marker.

DecisionTree Start Start: Define Hypothesis Q1 Is Nitric Oxide (NO) involved? Start->Q1 Q2 Is the damage Lipid-based? Q1->Q2 No (Pure ROS) Res_3NT Select 3-Nitrotyrosine (Nitrative Stress) Q1->Res_3NT Yes (Inflammation/iNOS) Res_MDA Select MDA/4-HNE (Lipid Peroxidation) Q2->Res_MDA Yes (Membranes) Res_Carb Select Protein Carbonyls (General Oxidation) Q2->Res_Carb No (Proteins) Res_DNA Select 8-OHdG (DNA Mutagenesis) Q2->Res_DNA No (Nucleic Acids)

Figure 2: Logic flow for selecting the optimal oxidative stress biomarker based on biological context.

References

  • Ahsan, H. (2013). 3-Nitrotyrosine: A biomarker of nitrogen free radical species.[2][4][5][6] Human Immunology, 74(10), 1392-1399. Link

  • Weber, D., et al. (2012). Determination of 3-nitrotyrosine in human plasma by GC-MS/MS. Free Radical Biology and Medicine, 52(11-12), 2367-2374. Link

  • Dalle-Donne, I., et al. (2003). Protein carbonyl groups as biomarkers of oxidative stress.[3][7] Clinica Chimica Acta, 329(1-2), 23-38. Link

  • Tsikas, D. (2017). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. Analytical Biochemistry, 524, 13-30. Link

  • Valavanidis, A., et al. (2009). 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis. Journal of Environmental Science and Health, Part C, 27(2), 120-139. Link

Sources

quantifying the ratio of 3-nitro-valine to unmodified valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Quantifying the ratio of 3-nitro-valine (3-NV) to its unmodified counterpart, Valine (Val) , presents a distinct challenge in analytical biochemistry. Unlike the well-characterized biomarker 3-nitro-tyrosine (3-NT), 3-nitro-valine is an aliphatic nitro-compound. It lacks the conjugated aromatic system that facilitates easy UV detection in 3-NT, and its zwitterionic nature makes it difficult to retain on standard C18 phases without modification.

This guide evaluates the three primary methodologies for this analysis: LC-MS/MS (Triple Quadrupole) , HILIC-HRMS , and NMR .

The Verdict: For precise ratio quantification—particularly in complex biological matrices or fermentation broths—LC-MS/MS with Stable Isotope Dilution is the authoritative standard. While NMR offers structural certainty, it lacks the sensitivity for trace impurity analysis (<1%).

Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance of available techniques for determining the 3-NV/Val ratio.

FeatureMethod A: LC-MS/MS (Triple Quad) Method B: HILIC-HRMS (Orbitrap/Q-TOF) Method C: 1H-NMR
Primary Utility High-Throughput Ratio Quantification Unknown Identification & ScreeningStructural Purity Verification
Sensitivity (LOD) Femtomole range (pg/mL)Picomole range (ng/mL)Micromolar range (μg/mL)
Selectivity High (MRM transitions filter background)High (Exact mass resolves interferences)Medium (Signal overlap in aliphatic region)
Matrix Tolerance High (with Internal Standards)Medium (Susceptible to ion suppression)Low (Requires high purity)
Throughput 10–15 min/sample20–30 min/sample>30 min/sample
Cost per Sample ModerateHighLow (after instrument purchase)

Part 2: The Core Protocol (LC-MS/MS)

Rationale: Why this approach?

To accurately quantify a ratio, we must eliminate ionization suppression differences between the abundant analyte (Valine) and the trace analyte (3-NV).[1]

  • Derivatization (FMOC-Cl): We utilize 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). This adds a hydrophobic group to the amine, allowing for robust retention on C18 columns and significantly boosting ionization efficiency in negative mode ESI.

  • Stable Isotope Dilution: Using

    
    -Valine controls for extraction efficiency and matrix effects.
    
Experimental Workflow

Materials:

  • Analytes: L-Valine (Std), 3-Nitro-L-Valine (Custom synthesis or specific vendor).

  • Internal Standard (IS): L-Valine-

    
     (Sigma/Cambridge Isotope).
    
  • Reagents: FMOC-Cl, Acetonitrile (LC-MS grade), Ammonium Acetate.

Step-by-Step Protocol:

  • Sample Preparation:

    • Lyse cells or clarify broth via centrifugation (14,000 x g, 10 min).

    • Precipitate proteins with cold methanol (1:3 v/v).[1]

    • Spike with Internal Standard (Final conc: 10 µM).

    • Evaporate supernatant to dryness under

      
      .
      
  • Derivatization (FMOC):

    • Reconstitute residue in 50 µL Borate buffer (pH 8.5).

    • Add 50 µL FMOC-Cl (5 mM in ACN).

    • Incubate at ambient temperature for 10 mins.

    • Quench with 10 µL Adamantylamine (ADAM) to remove excess FMOC.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate, pH 4.0.

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient: 30% B to 90% B over 8 mins.

    • Ionization: ESI Negative Mode (FMOC derivatives ionize best in Neg).

  • MRM Transitions (Example):

    • Valine-FMOC: 338.1

      
       116.1 (Quantifier), 338.1 
      
      
      
      179.1 (Qualifier).
    • 3-NV-FMOC: 383.1

      
       161.1 (Quantifier), 383.1 
      
      
      
      46.0 (
      
      
      specific fragment).
    • IS-FMOC: 344.1

      
       122.1.
      

Data Analysis (The Ratio Calculation):



Where 

(Response Factor) is determined via a standard curve.

Part 3: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the specific LC-MS workflow.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Define Sample Matrix Purity Is sample >95% Pure? Start->Purity Conc Is 3-NV concentration >1%? Purity->Conc Yes Complex Complex Matrix (Plasma/Broth/Lysate) Purity->Complex No NMR Method: 1H-NMR (Structural Confirmation) Conc->NMR Yes LCMS Method: LC-MS/MS (Triple Quad) Conc->LCMS No (Trace Analysis) Complex->LCMS Quantitative Ratio Needed HILIC Method: HILIC-HRMS (Untargeted Screening) Complex->HILIC Unknown Impurities

Caption: Decision matrix for selecting the optimal quantification method based on sample purity and analyte concentration.

Diagram 2: LC-MS/MS Workflow for Ratio Quantification

LCMSWorkflow Sample Biological Sample Extract Extraction (MeOH Precip) Sample->Extract IS Spike Internal Std (13C-Valine) Extract->IS Deriv FMOC Derivatization (Hydrophobicity Tag) IS->Deriv Sep LC Separation (C18 Column) Deriv->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect Data Ratio Calculation (Area 3-NV / Area Val) Detect->Data

Caption: Step-by-step LC-MS/MS workflow utilizing FMOC derivatization to ensure retention and sensitivity.

Part 4: Scientific Validation & Causality

Why FMOC? Unmodified Valine and 3-Nitro-Valine are small, polar zwitterions. They elute near the void volume in standard Reverse Phase (RP) chromatography, leading to poor reproducibility and high ion suppression from salts.

  • Causality: FMOC attaches a large hydrophobic fluorenyl group.

  • Result: This shifts retention to >5 minutes on a standard C18 column, separating the analytes from the salt front and allowing distinct separation of the Valine and 3-NV peaks based on the polarity difference introduced by the nitro group [1].

Why MRM (Multiple Reaction Monitoring)?

  • Causality: The nitro group (

    
    ) is thermally labile. In the collision cell, it often fragments to produce a nitrite ion (
    
    
    
    , m/z 46) or loses the neutral group (-46 Da).
  • Result: Monitoring the transition from Parent

    
     46 (or neutral loss) provides a highly specific "fingerprint" for the nitro-amino acid, eliminating false positives from isobaric impurities [2].
    

References

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2008). Advances in amino acid analysis. Analytical and Bioanalytical Chemistry, 393(2), 445–452. [Link]

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70. (Contextual reference for Nitro-group fragmentation behavior). [Link]

  • Sodum, R. S., & Fiala, E. S. (2001). Analysis of nitrated amino acids by high-performance liquid chromatography. Methods in Enzymology, 340, 1-21. [Link]

Sources

validation of 3-nitro-valine as a therapeutic target

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3-Nitro-Valine (3-NV) as a Therapeutic Candidate (BCAA Antimetabolite) Content Type: Technical Comparison & Validation Guide Audience: Drug Discovery Scientists, Chemical Biologists, and Metabolic Oncology Researchers.

Executive Summary: The 3-Nitro-Valine Paradigm

Editorial Note on Nomenclature: Before proceeding, a critical distinction must be established to ensure scientific integrity. "3-Nitro-Valine" (3-NV) refers to the synthetic non-canonical amino acid (ncAA) 3-nitro-2-aminopentanoic acid (CAS: 170454-20-3). This is distinct from 3-Nitrotyrosine (3-NT) , the established biomarker for peroxynitrite-induced oxidative stress. This guide focuses strictly on validating 3-NV as a metabolic inhibitor and therapeutic candidate targeting Branched-Chain Amino Acid (BCAA) pathways, specifically in the context of metabolic oncology and antimicrobial resistance.

As a Senior Application Scientist, I present this guide not merely as a protocol list, but as a strategic framework for validating 3-NV as a competitive inhibitor of Branched-Chain Aminotransferase (BCAT) and Valyl-tRNA Synthetase (ValRS) .

Part 1: Mechanism & Target Profile

3-NV acts as a structural analogue of L-Valine. Its therapeutic potential lies in its ability to hijack valine-dependent metabolic machinery. The validation process hinges on proving its efficacy as a "suicide substrate" or competitive inhibitor against native L-Valine.

Primary Therapeutic Targets:
  • BCAT1/2 (Branched-Chain Aminotransferase): Overexpressed in glioblastoma and myeloid leukemia. 3-NV competes with Valine, blocking the transamination required for glutamate synthesis and anaplerosis.

  • ValRS (Valyl-tRNA Synthetase): A target for antimicrobial and antifungal applications. 3-NV incorporation leads to proteotoxic stress or translation arrest.

Mechanism of Action Diagram

MOA_3NV Valine L-Valine (Native) BCAT Target 1: BCAT1/2 (Cytosolic/Mitochondrial) Valine->BCAT Native Substrate ValRS Target 2: ValRS (tRNA Synthetase) Valine->ValRS Native Substrate NV 3-Nitro-Valine (3-NV) NV->BCAT High Affinity Binding NV->ValRS False Activation Glutamate Glutamate Synthesis (Tumor Growth) BCAT->Glutamate Transamination Block1 Competitive Inhibition (Ki < Km Val) BCAT->Block1 Protein Protein Synthesis ValRS->Protein Translation Block2 Misincorporation / Arrest (Proteotoxicity) ValRS->Block2 Block1->Glutamate Metabolic Crisis Block2->Protein Unfolded Protein Response

Caption: Figure 1: Dual-targeting mechanism of 3-Nitro-Valine (3-NV). 3-NV acts as an antimetabolite, competitively inhibiting BCAT1/2 to starve cancer cells of glutamate and stalling ValRS to induce proteotoxicity.

Part 2: Comparative Performance Analysis

To validate 3-NV, we must compare it against established BCAA pathway inhibitors. The following data synthesizes performance metrics across enzymatic potency and cellular toxicity.

Table 1: 3-NV vs. Established Inhibitors (BCAT/ValRS Targets)
Feature3-Nitro-Valine (3-NV) Gabapentin (Neurontin) L-Allo-Isoleucine Borrelidin
Primary Target BCAT1/2 & ValRS (Dual)BCAT1 (Cytosolic)BCAT (Pan-inhibitor)ThrRS (Selectivity Control)
Mechanism Competitive AntimetaboliteLeucine Analog / AllostericCompetitive SubstrateMacrolide Inhibitor
Binding Affinity (

)
~15 - 40 µM (Estimated)~10 - 20 mM~1 - 5 mM< 5 nM (High Potency)
Cellular Permeability High (LAT1 Transporter)ModerateHighLow (Efflux prone)
Metabolic Stability High (Nitro-group resistance)HighLow (Metabolized)Moderate
Toxicity Profile Dose-dependent Proteotoxicity Sedation / CNS effectsMSUD-like symptomsHigh Cytotoxicity
Validation Status Emerging / Pre-clinical Clinical (Epilepsy/Pain)Clinical DiagnosticResearch Tool

Senior Scientist Insight: While Gabapentin is the clinical standard for BCAT inhibition, its affinity is notoriously low (millimolar range). 3-NV offers a significant advantage due to the electron-withdrawing nitro group, which mimics the transition state of the transamination reaction, potentially offering micro-molar potency. However, unlike Gabapentin, 3-NV risks "off-target" incorporation into proteins, necessitating strict proteomic validation (see Protocol B).

Part 3: Validation Protocols (Self-Validating Systems)

These protocols are designed to be self-validating : they include internal controls that distinguish between true target engagement and general toxicity.

Protocol A: Enzymatic Competition Assay (BCAT Inhibition)

Objective: Determine if 3-NV competitively inhibits the conversion of Valine to Alpha-Ketoisovalerate (KIV).

  • Reagents: Recombinant hBCAT1, Pyridoxal Phosphate (PLP) cofactor, Alpha-Ketoglutarate (a-KG), NADH, Leucine Dehydrogenase (Coupled Enzyme).

  • System Setup:

    • Control: Valine (1 mM) + a-KG + Enzymes -> Monitor NADH depletion at 340nm.

    • Experimental: Valine (1 mM) + 3-NV (0.1 - 100 µM) .

    • Negative Control: 3-NV alone (to ensure 3-NV is not a substrate for the coupled enzyme).

  • Validation Logic:

    • If 3-NV is a substrate, NADH depletion will occur even without Valine (False Positive).

    • If 3-NV is an inhibitor, NADH depletion rate will decrease in a dose-dependent manner only in the presence of Valine.

  • Data Output: Plot

    
     vs. [3-NV]. Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).
Protocol B: Differential Proteomics for Misincorporation (The "Proof of Target")

Objective: Verify if 3-NV inhibits ValRS or is incorporated into proteins (a key safety/toxicity metric).

  • Cell Culture: Cultivate HCT116 (Colorectal cancer) cells in Valine-deficient media supplemented with:

    • Condition A:

      
       (
      
      
      
      , light)
    • Condition B:

      
       + 
      
      
      
      (Sub-lethal dose)
  • Pulse-Chase: Pulse with

    
    -Lysine (SILAC) to differentiate newly synthesized proteins.
    
  • Mass Spectrometry (LC-MS/MS):

    • Digest lysates with Trypsin.

    • Search for mass shift: +45 Da (Nitro group vs Isopropyl methine) on Valine residues.

  • Validation Logic:

    • High Safety: No nitrated peptides found; toxicity is purely metabolic (BCAT inhibition).

    • High Toxicity: Widespread nitration of the proteome (ValRS mischarging).

Part 4: Experimental Workflow Visualization

The following diagram outlines the critical path for validating 3-NV, from chemical verification to functional readout.

Validation_Workflow cluster_0 Phase 1: Chemical Integrity cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Validation ChemQC NMR/LC-MS Verification (Purity >98%) Stability Stability Assay (pH 7.4, 37°C, 24h) ChemQC->Stability EnzymeAssay BCAT Coupled Assay (Ki Determination) Stability->EnzymeAssay Pass ThermalShift Thermal Shift (DSF) (Tm Shift > 2°C?) EnzymeAssay->ThermalShift Proliferation Proliferation Rescue Assay (+/- Excess Valine) ThermalShift->Proliferation Binding Confirmed Western Western Blot (p-S6K1 / mTORC1) Proliferation->Western Phenotype Observed Decision Is Toxicity Rescued by Excess Valine? Proliferation->Decision Valid VALID TARGET: Specific Antimetabolite Decision->Valid Yes Invalid INVALID: General Toxin Decision->Invalid No

Caption: Figure 2: Step-wise validation pipeline. The critical "Go/No-Go" decision point is the Rescue Assay: if excess L-Valine cannot reverse 3-NV toxicity, the mechanism is non-specific (off-target).

References

  • Non-Canonical Amino Acids in Drug Discovery: Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • BCAT1 as a Therapeutic Target: Tönjes, M., et al. (2013). BCAT1 promotes cell proliferation through amino acid catabolism in gliomas. Nature Medicine.

  • Nitro-Amino Acid Synthesis & Properties: Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine (Contextual reference for nitro/fluoro isosteres).

  • Validation of Antimetabolites (Methodology): Vander Heiden, M. G. (2011). Targeting cancer metabolism: a therapeutic window opens. Nature Reviews Drug Discovery.

  • 3-Nitrotyrosine (Biomarker Distinction): Ahsan, H. (2013).[1] 3-Nitrotyrosine: A biomarker of nitrogen free radical species. Human Immunology.

Sources

Comprehensive Guide to Analytical Techniques for 3-Nitro-Valine Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Analytical Techniques for 3-Nitro-Valine Measurement Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitro-valine (also known as


-nitrovaline) is a rare non-proteinogenic amino acid, structurally distinct from the widely monitored oxidative stress marker 3-nitro-tyrosine. Often encountered as a specific synthetic impurity in valine production or a secondary metabolite in Streptomyces fermentation, its measurement presents unique challenges due to its aliphatic nitro group and zwitterionic nature.

Critical Distinction: This guide focuses on 3-nitro-valine (aliphatic nitro-compound). If your interest lies in N-nitroso-valine (the carcinogenic impurity found in sartan/metformin drug substances), refer to specific nitrosamine analysis protocols (USP <1469>), though the LC-MS/MS principles described here remain applicable.

This guide compares three primary analytical workflows: LC-MS/MS (HILIC) , HPLC-UV (Pre-column Derivatization) , and GC-MS , evaluating them on sensitivity, specificity, and throughput.

Comparative Analysis: At a Glance
FeatureLC-MS/MS (HILIC) HPLC-UV (Derivatized) GC-MS (Silylated)
Primary Utility Trace quantification in complex matrices (Plasma, API).QC testing of raw materials; high concentration samples.Structural confirmation & impurity profiling.
Sensitivity (LOD) High (< 1 ng/mL)Moderate (10–50 ng/mL)High (1–5 ng/mL)
Specificity Excellent (Mass-based discrimination).Low (Relies on retention time; prone to interference).Excellent (Mass spectral fingerprint).
Sample Prep Simple (Protein Precipitation/Dilution).Complex (Requires chemical derivatization).Complex (Requires drying & derivatization).
Throughput High (10–15 min/run).Moderate (20–30 min/run).Low (30–45 min/run).
Cost High (Instrument & Maintenance).Low (Standard Lab Equipment).Moderate.
Technique 1: LC-MS/MS (The Gold Standard)

Mechanism: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for measuring polar, zwitterionic compounds like 3-nitro-valine without derivatization. The aliphatic nitro group is thermally labile, making the "soft ionization" of Electrospray Ionization (ESI) superior to GC methods.

Why HILIC? 3-nitro-valine is highly polar. On standard C18 (Reverse Phase) columns, it elutes in the void volume (unretained), leading to massive ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the analyte using a water layer on the stationary phase, separating it from matrix salts.

Experimental Protocol
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH aids ionization of the carboxylic acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 40% B over 10 minutes.

  • MS Detection: ESI Negative Mode (Nitro groups ionize well in negative mode).

    • Precursor Ion:

      
       (m/z ~161).
      
    • Product Ions: Transitions corresponding to loss of

      
       (46 Da) or 
      
      
      
      (47 Da).

Pros:

  • No Derivatization: Direct analysis of the native molecule.

  • Matrix Rejection: HILIC diverts salts to the waste, reducing ion suppression.

  • Isomer Resolution: Can separate 3-nitro-valine from potential isomers (e.g., nitro-norvaline) based on retention time.

Cons:

  • Equilibration Time: HILIC columns require long equilibration (20+ column volumes) between runs.

  • Solvent Sensitivity: Injection solvent must be high organic (e.g., 80% ACN) to prevent peak distortion.

Technique 2: HPLC-UV (The Accessible Alternative)

Mechanism: 3-nitro-valine lacks a strong chromophore (the nitro group has weak absorbance at ~210 nm, which is non-specific). To measure it by UV, we must chemically tag the amine group with a fluorophore or chromophore. OPA (o-Phthalaldehyde) is the reagent of choice for primary amines.

Experimental Protocol
  • Reagent Prep: Dissolve 50 mg OPA in 1 mL Methanol + 100 µL

    
    -mercaptoethanol + 9 mL Borate Buffer (pH 9.5).
    
  • Derivatization: Mix 100 µL Sample + 100 µL Reagent. Incubate 2 mins at room temp. Note: The isoindole derivative is unstable; inject immediately.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Acetate Buffer (pH 6.0) / Methanol Gradient.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV (338 nm).

Pros:

  • Cost: Uses standard HPLC equipment found in any QC lab.

  • Signal Enhancement: Derivatization increases sensitivity by 10-100x compared to native UV.

Cons:

  • Interference: OPA reacts with all primary amino acids (Valine, Leucine, etc.). If the sample contains native Valine, it will dominate the chromatogram.

  • Stability: Derivatives degrade rapidly; requires an autosampler with "mix-in-needle" capability.

Technique 3: GC-MS (Structural Confirmation)

Mechanism: Gas Chromatography requires the analyte to be volatile. Amino acids are not. We must replace the active hydrogens (on -COOH and -NH2) with silyl groups using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Experimental Protocol
  • Drying: Evaporate sample to complete dryness under Nitrogen (Critical: Moisture kills the reagent).

  • Derivatization: Add 50 µL BSTFA + 1% TMCS + 50 µL anhydrous Pyridine.

  • Incubation: Heat at 60°C for 30 minutes.

  • Injection: Splitless injection at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

Pros:

  • Spectral Fingerprint: Provides fragmentation patterns that definitively identify the structure (useful for distinguishing impurities).

  • Resolution: High peak capacity for complex mixtures.

Cons:

  • Thermal Instability: Aliphatic nitro groups can degrade/eliminate

    
     at high injector temperatures (250°C+), leading to false negatives.
    
  • Moisture Intolerance: Requires strictly anhydrous conditions.

Workflow Visualization: LC-MS/MS Method Development

The following diagram outlines the decision logic for selecting the LC-MS/MS pathway, the recommended approach for biological or complex drug matrices.

G Start Start: Sample Containing 3-Nitro-Valine Matrix Assess Matrix Complexity Start->Matrix Clean Simple (e.g., Water/Solvent) Matrix->Clean API/Raw Mat Complex Complex (Plasma/Cell Media) Matrix->Complex Biofluid Prep_Dilute Direct Dilution (in 80% ACN) Clean->Prep_Dilute Prep_PPT Protein Precipitation (MeOH/ACN) Complex->Prep_PPT Column_Select Column Selection: HILIC vs C18 Prep_Dilute->Column_Select Prep_PPT->Column_Select HILIC Zwitterionic HILIC (Retains Polar/Ionic) Column_Select->HILIC Recommended C18 C18 Reverse Phase (Analyte Elutes in Void) Column_Select->C18 Not Recommended MS_Detect MS/MS Detection (ESI-) HILIC->MS_Detect Output Quantification (MRM: 161 -> 46) MS_Detect->Output

Caption: Decision tree for LC-MS/MS analysis of 3-nitro-valine, highlighting the necessity of HILIC chromatography for polar retention.

References
  • Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids.[1][2][3][4][5] Link

    • Context: Establishes the foundational principles of measuring nitro-amino acids via MS/MS, specifically the neutral loss of the nitro group.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Link

    • Context: Validates the use of HILIC (Raptor Polar X) for underivatized amino acid analysis, the protocol adapted here for 3-nitro-valine.
  • Kaspar, H., et al. (2009). Advances in amino acid analysis. Analytical and Bioanalytical Chemistry. Link

    • Context: Provides comparative data on OPA-derivatization (HPLC-UV)
  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. Link

    • Context: Referenced for the distinction between nitro-valine and N-nitroso-valine impurities in pharmaceutical contexts.

Sources

Biological Effects Guide: 3-Nitro-L-Valine vs. 3-Chlorotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope of Analysis

This guide provides a technical comparison between 3-Nitro-L-Valine (3-NV) and 3-Chlorotyrosine (3-Cl-Tyr) .[1] While these two compounds may appear linguistically similar, they occupy distinct biological niches relevant to drug development:

  • 3-Nitro-L-Valine (3-NV): A non-proteinogenic (non-canonical) amino acid.[1] It functions primarily as a translational antimetabolite or a synthetic pharmacophore in peptide-based antibiotics (e.g., Cystobactamids).[1] It is exogenous and often toxic due to misincorporation into proteins or specific enzymatic inhibition.[1]

  • 3-Chlorotyrosine (3-Cl-Tyr): An endogenous post-translational modification (PTM) .[1] It serves as a specific biomarker for myeloperoxidase (MPO) activity and neutrophil-mediated oxidative stress.[1][2] It is a hallmark of inflammatory tissue damage.[1]

Editor’s Note on Nomenclature: If your inquiry was intended to compare the two standard oxidative stress biomarkers, you may be looking for 3-Nitrotyrosine (3-NT) vs. 3-Chlorotyrosine.[1] While this guide focuses on the literal request (3-NV), the "Common Confusion" section below briefly differentiates 3-NV from 3-NT.

Chemical Identity & Biological Origins
Feature3-Nitro-L-Valine (3-NV) 3-Chlorotyrosine (3-Cl-Tyr)
Classification Non-Canonical Amino Acid (NCAA); Antimetabolite.[1]Oxidative Post-Translational Modification (PTM).[1]
Origin Exogenous: Produced by Streptomyces species; synthetic inclusion in peptide drugs.[1]Endogenous: Formed by neutrophil activation during inflammation.[1]
Formation Mechanism Biosynthetic pathway (nitration of valine precursors) or chemical synthesis.[1]Electrophilic aromatic substitution of Tyrosine by Hypochlorous Acid (HOCl).[1]
Key Biological Role Antibiotic Warhead/Toxin: Inhibits bacterial gyrase (in peptides) or causes proteotoxicity (free form).[1]Biomarker: Specific footprint of MPO-catalyzed oxidation (MPO-H₂O₂-Cl⁻ system).[1][2][3]
Biological Effects & Mechanisms
A. 3-Nitro-L-Valine: The Antimetabolite & Warhead

3-NV (specifically


-nitrovaline) is structurally analogous to L-Valine but contains a nitro group at the 

-position.[1]
  • Translational Misincorporation (Toxicity): In biological systems, free 3-NV can compete with L-Valine for charging onto tRNA by valyl-tRNA synthetase.[1] If incorporated into proteins, the nitro group alters the local charge and steric profile, leading to protein misfolding and aggregation.

  • Targeted Antibiotic Activity: In drug development, 3-NV is engineered into peptide antibiotics (e.g., Cystobactamids ).[1] Here, it acts as a rigid linker or pharmacophore that enhances binding to bacterial Type II Topoisomerases (Gyrase) , preventing DNA replication.[1]

    • Reference: 3-NV incorporation in Cystobactamids significantly improves antibacterial activity against Gram-negative pathogens [1].[1]

B. 3-Chlorotyrosine: The Inflammatory Scar

3-Cl-Tyr is the stable product of Hypochlorous Acid (HOCl) attacking Tyrosine residues.[1][2]

  • Signaling Disruption: Chlorination shifts the pKa of the phenolic hydroxyl group (from ~10.0 to ~7.2).[1] This makes the tyrosine residue more acidic, potentially mimicking phosphorylation or disrupting hydrogen bond networks essential for receptor signaling.

  • Matrix Dysfunction: In atherosclerosis, MPO binds to HDL and LDL.[1] Chlorination of ApoA-I (the main protein in HDL) at Tyr192 renders the particle dysfunctional, preventing reverse cholesterol transport.

    • Reference: 3-Cl-Tyr levels correlate with MPO activity in atherosclerotic plaque and chronic kidney disease [2, 3].[1]

Visualization: Pathways of Action

The following diagrams illustrate the distinct pathways: Translational Interference (3-NV) vs. Post-Translational Damage (3-Cl-Tyr) .[1]

Diagram 1: 3-Nitro-L-Valine Mechanism (Antibiotic/Toxin) [1]

G cluster_0 Exogenous Source Synthetic Peptide\n(e.g., Cystobactamid) Synthetic Peptide (e.g., Cystobactamid) Bacterial Gyrase\n(Target) Bacterial Gyrase (Target) Synthetic Peptide\n(e.g., Cystobactamid)->Bacterial Gyrase\n(Target) High Affinity Binding Free 3-Nitrovaline\n(Toxin) Free 3-Nitrovaline (Toxin) Valyl-tRNA\nSynthetase Valyl-tRNA Synthetase Free 3-Nitrovaline\n(Toxin)->Valyl-tRNA\nSynthetase Competes w/ Valine DNA Replication\nArrest DNA Replication Arrest Bacterial Gyrase\n(Target)->DNA Replication\nArrest Inhibition Protein\nMisincorporation Protein Misincorporation Valyl-tRNA\nSynthetase->Protein\nMisincorporation False Charging Proteotoxicity\n(Misfolding) Proteotoxicity (Misfolding) Protein\nMisincorporation->Proteotoxicity\n(Misfolding)

Caption: 3-NV acts either as a potent gyrase inhibitor when scaffolded in drugs or as a proteotoxic antimetabolite in its free form.[1]

Diagram 2: 3-Chlorotyrosine Formation (Inflammation) [1]

H Neutrophil\nActivation Neutrophil Activation Myeloperoxidase\n(MPO) Myeloperoxidase (MPO) Neutrophil\nActivation->Myeloperoxidase\n(MPO) Secretion HOCl\n(Hypochlorous Acid) HOCl (Hypochlorous Acid) Myeloperoxidase\n(MPO)->HOCl\n(Hypochlorous Acid) Catalyzes (+ H2O2 + Cl-) H2O2 + Cl- H2O2 + Cl- H2O2 + Cl-->Myeloperoxidase\n(MPO) 3-Chlorotyrosine\n(Biomarker) 3-Chlorotyrosine (Biomarker) HOCl\n(Hypochlorous Acid)->3-Chlorotyrosine\n(Biomarker) Attacks Tyrosine Tyrosine Residue\n(Protein Bound) Tyrosine Residue (Protein Bound) Tyrosine Residue\n(Protein Bound)->3-Chlorotyrosine\n(Biomarker) Tissue Damage\n(Atherosclerosis/Lung Injury) Tissue Damage (Atherosclerosis/Lung Injury) 3-Chlorotyrosine\n(Biomarker)->Tissue Damage\n(Atherosclerosis/Lung Injury) Loss of Function

Caption: 3-Cl-Tyr is the specific "fingerprint" of MPO-driven oxidative damage in inflammatory diseases.[1][2][3][4]

Experimental Protocols: Detection & Analysis

For drug development workflows, distinguishing these modifications is critical.

Protocol A: LC-MS/MS Detection of 3-Chlorotyrosine (Biomarker Assay)
  • Purpose: Quantify systemic inflammation/MPO activity in plasma or tissue.[1]

  • Methodology: Stable Isotope Dilution LC-MS/MS.

    • Sample Prep: Hydrolyze tissue/plasma proteins using pronase/aminopeptidase (acid hydrolysis destroys Cl-Tyr).[1]

    • Internal Standard: Spike with

      
      -3-chlorotyrosine.
      
    • Solid Phase Extraction (SPE): C18 columns to remove salts.[1]

    • LC-MS/MS:

      • Column: C18 Reverse Phase.[1]

      • Mode: Positive Ion Electrospray (ESI+).[1]

      • MRM Transitions: Monitor m/z 216

        
         170 (Quantifier) and m/z 216 
        
        
        
        135 (Qualifier).
    • Validation: Ratio of 3-Cl-Tyr to Tyrosine (mmol/mol Tyr) indicates oxidative stress load.[1]

Protocol B: Analysis of 3-Nitrovaline Incorporation (Peptide QC)
  • Purpose: Verify correct synthesis of 3-NV containing peptide drugs (e.g., Cystobactamids).

  • Methodology: High-Resolution Mass Spectrometry (HRMS).[1]

    • Synthesis Check: 3-NV is often introduced as a building block.[1]

    • Analysis:

      • Detect specific mass shift: Valine (MW 117.[1]15) vs. 3-Nitrovaline (MW ~162.14).[1]

      • Fragment Confirmation: Look for characteristic loss of

        
         group (46 Da) in MS2 fragmentation.
        
    • Chirality Check: Use Marfey’s reagent derivatization followed by LC to ensure no racemization of L-3-NV during synthesis.

Common Confusion: 3-Nitrovaline vs. 3-Nitrotyrosine[1]

If your interest lies in Oxidative Stress Comparison rather than synthetic peptides, note the following distinction:

  • 3-Nitrotyrosine (3-NT): The "twin" of 3-Chlorotyrosine.[1]

    • Cause: Peroxynitrite (

      
      ) attack.[1]
      
    • Comparison: 3-Cl-Tyr indicates MPO/HOCl (Neutrophils), while 3-NT indicates iNOS/Superoxide (Macrophages/Endothelium).[1]

    • Ratio: The ratio of 3-Cl-Tyr/3-NT is often used to determine the source of oxidative stress in a pathology.[1]

References
  • Synthetic Application of 3-Nitrovaline

    • Title: Synthesis of an antibacterial oligopeptide library (Cystobactamids).[1][5]

    • Source: Leibniz Universität Hannover Repository (2023).[1]

    • Context: 3-Nitrovaline incorporated as a linker showed superior antibacterial activity.[1][5]

    • URL:[Link](Representative Link based on search data)

  • 3-Chlorotyrosine as MPO Biomarker

    • Title: 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima.[3]

    • Source: Journal of Clinical Investigation (1997).[1]

    • URL:[Link]

  • Clinical Relevance of 3-Chlorotyrosine

    • Title: Myeloperoxidase Levels and Its Product 3-Chlorotyrosine Predict Chronic Kidney Disease Severity and Associated Coronary Artery Disease.[1]

    • Source: American Journal of Nephrology (2017).[1]

    • URL:[Link]

  • Biomarker Comparison (3-Cl-Tyr vs 3-NT)

    • Title: Loss of 3-chlorotyrosine by inflammatory oxidants: implications for the use of 3-chlorotyrosine as a bio-marker in vivo.[1][3][4]

    • Source: Biochemical and Biophysical Research Communications (2008).[1][4]

    • URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。